1-(3-Methylpyridin-2-yl)piperazine hydrochloride
Descripción
Propiedades
IUPAC Name |
1-(3-methylpyridin-2-yl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13;/h2-4,11H,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNAPZWZFDNBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to 1-(3-Methylpyridin-2-yl)piperazine Hydrochloride: Properties, Synthesis, and Analysis
Abstract
This technical guide provides a comprehensive overview of 1-(3-Methylpyridin-2-yl)piperazine Hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We delve into its fundamental chemical identity, including its molecular formula and weight, and explore its critical physicochemical properties. The document outlines a common and efficient synthetic pathway via nucleophilic aromatic substitution, providing mechanistic insights relevant to process development. Furthermore, this guide details robust analytical methodologies essential for quality control, including protocols for identity confirmation and purity assessment by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and drug development professionals who utilize pyridinylpiperazine scaffolds in the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system.
Introduction to the Pyridinylpiperazine Scaffold
The piperazine heterocycle is a cornerstone of contemporary drug design, widely recognized as a "privileged scaffold" due to its versatile chemical nature and frequent appearance in biologically active compounds.[1][2] Structurally, it is a saturated six-membered ring containing two nitrogen atoms at the 1 and 4 positions.[3] This configuration provides conformational flexibility and two key basic centers, which can be fine-tuned to optimize a molecule's solubility, cell permeability, and target binding affinity.[4]
The incorporation of a piperazine moiety is a well-established strategy in the development of drugs targeting the central nervous system (CNS), where it can facilitate passage across the blood-brain barrier and interact with various neurotransmitter receptors.[4] Its derivatives are found in numerous approved drugs, including antipsychotics, antidepressants, and anxiolytics.[3][5] 1-(3-Methylpyridin-2-yl)piperazine, as its hydrochloride salt, is a valuable synthetic intermediate that combines the favorable properties of the piperazine ring with the specific electronic and steric features of a substituted pyridine ring, making it a crucial component in the synthesis of novel pharmaceuticals.[6]
Chemical Identity and Physicochemical Properties
Accurate characterization of a chemical entity is the foundation of all subsequent research and development. The properties of 1-(3-Methylpyridin-2-yl)piperazine HCl are summarized below.
Core Identification
The fundamental identifiers for this compound in both its free base and hydrochloride salt forms are presented in Table 1. The molecular formula and weight for the hydrochloride salt are calculated based on the properties of the free base.
Table 1: Core Chemical Identifiers
| Property | Value | Source / Method |
|---|---|---|
| Chemical Name | 1-(3-Methylpyridin-2-yl)piperazine Hydrochloride | IUPAC Nomenclature |
| CAS Number (Free Base) | 63286-11-3 | [7] |
| Molecular Formula (Free Base) | C₁₀H₁₅N₃ | [7][8] |
| Molecular Weight (Free Base) | 177.25 g/mol | [7] |
| Molecular Formula (HCl Salt) | C₁₀H₁₆ClN₃ | Calculated |
| Molecular Weight (HCl Salt) | 213.71 g/mol | Calculated |
Chemical Structure
The chemical structure of 1-(3-Methylpyridin-2-yl)piperazine Hydrochloride involves the protonation of one of the piperazine nitrogen atoms, typically the one further from the electron-withdrawing pyridine ring, to form the ammonium salt.
Caption: Structure of 1-(3-Methylpyridin-2-yl)piperazine Hydrochloride.
Physicochemical Data
The physicochemical properties of a compound are critical predictors of its behavior in both chemical reactions and biological systems. The hydrochloride salt form is specifically utilized to enhance aqueous solubility and improve handling characteristics.
Table 2: Key Physicochemical Properties
| Property | Value / Description | Significance in Drug Development |
|---|---|---|
| pKa | Piperazine has two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[4] | The dual basicity allows for fine-tuning of the ionization state at physiological pH, which directly impacts solubility, receptor interaction, and membrane transport. |
| LogP (Free Base) | 0.63 | This value suggests moderate lipophilicity, indicating a good balance between aqueous solubility and the ability to cross lipid membranes, including the blood-brain barrier.[8] |
| Solubility | The HCl salt is expected to be freely soluble in water and polar protic solvents like methanol and ethanol. Insoluble in non-polar solvents like hexane. | High aqueous solubility is crucial for formulation development and achieving desired bioavailability for oral or parenteral administration. |
| Appearance | Expected to be a white to off-white crystalline solid. | Physical form is a key parameter for handling, formulation, and stability assessment. |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable method for preparing 1-(3-Methylpyridin-2-yl)piperazine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is a cornerstone of heterocyclic chemistry for its reliability and efficiency.[2]
The core of the reaction involves the displacement of a leaving group (typically a halide, such as chlorine) from an electron-deficient aromatic ring by a nucleophile. In this case, the pyridine ring is "activated" by its own electron-withdrawing nitrogen atom, making it susceptible to attack by the nucleophilic secondary amine of piperazine.
The general synthetic workflow is as follows:
-
Reaction: 2-Chloro-3-methylpyridine is reacted with an excess of piperazine. The piperazine acts as both the nucleophile and, in excess, the base to neutralize the HCl generated in situ.
-
Work-up & Isolation: The reaction mixture is worked up to remove excess piperazine and inorganic salts, isolating the free base form of the product, 1-(3-Methylpyridin-2-yl)piperazine.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a stoichiometric amount of hydrochloric acid (either aqueous or as a solution in a solvent like ether) to precipitate the hydrochloride salt.
-
Final Isolation: The resulting solid is collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.
Caption: General workflow for the synthesis of 1-(3-Methylpyridin-2-yl)piperazine HCl.
Analytical Methodologies for Quality Control
Rigorous analytical testing is mandatory to ensure the identity, purity, and quality of any chemical intermediate intended for pharmaceutical use. A suite of orthogonal analytical techniques should be employed.
Identity Confirmation
-
Mass Spectrometry (MS): In positive ion mode ESI-MS, the compound will be detected as its free base. The expected protonated molecule [M+H]⁺ should be observed at m/z 178.13, confirming the molecular weight of the free base (C₁₀H₁₅N₃).
-
NMR Spectroscopy (¹H NMR): The proton NMR spectrum provides an unambiguous structural fingerprint. Expected characteristic signals include:
-
Aromatic protons from the pyridine ring.
-
A singlet corresponding to the methyl group protons.
-
Multiple signals in the aliphatic region corresponding to the non-equivalent protons of the piperazine ring.
-
A broad singlet for the N-H proton(s), which may exchange with D₂O.
-
Purity Assessment by Chromatography
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates and detecting any related impurities.
Experimental Protocol 1: Purity Determination by Reverse-Phase HPLC-UV
This method is designed to separate the main compound from potential process-related impurities and degradation products.
1. Instrumentation & Columns:
- HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Analytical Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
- Flow Rate: 1.0 mL/min
- Column Temperature: 35 °C
- Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).
- Injection Volume: 5 µL
- Gradient Program:
- 0-2 min: 5% B
- 2-15 min: 5% to 95% B
- 15-18 min: 95% B
- 18.1-20 min: 5% B (re-equilibration)
3. Sample Preparation:
- Accurately weigh approximately 10 mg of 1-(3-Methylpyridin-2-yl)piperazine HCl and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to achieve a concentration of ~1.0 mg/mL.
4. System Suitability:
- Inject a standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
- The USP tailing factor for the main peak should be between 0.8 and 1.5.
5. Analysis:
- Inject the sample solution. Purity is typically calculated by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.
Analysis of Trace Impurities
A common process-related impurity in this synthesis is unreacted piperazine. Since piperazine lacks a strong UV chromophore, its detection at trace levels requires a more sensitive or specific method, such as derivatization.[9]
Experimental Protocol 2: Trace Piperazine Analysis via NBD-Cl Derivatization and HPLC-UV
This protocol is based on the reaction of piperazine with 4-Chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative that can be quantified at low levels.[9]
1. Derivatization Procedure:
- Sample Solution: Prepare a ~5 mg/mL solution of the 1-(3-Methylpyridin-2-yl)piperazine HCl test article in a suitable buffer (e.g., borate buffer, pH 9.0).
- Derivatizing Agent: Prepare a ~1 mg/mL solution of NBD-Cl in acetonitrile.
- Reaction: To 1.0 mL of the sample solution, add 0.5 mL of the NBD-Cl solution. Mix well and heat in a water bath at 60 °C for 30 minutes.
- Quenching: Cool the solution and add 0.1 mL of 1M HCl to stop the reaction. Dilute with mobile phase as needed.
2. HPLC Conditions:
- Use the same instrumentation as in Protocol 1.
- Detection Wavelength: 340 nm (or the λmax of the piperazine-NBD derivative).[9]
- Chromatographic Conditions: A suitable C18 column and gradient program should be developed to separate the derivatized piperazine from the main peak and the excess derivatizing agent.
3. Quantification:
- A calibration curve should be prepared by derivatizing known concentrations of a piperazine standard. The amount of piperazine in the sample is then determined by comparing its peak area to the calibration curve.
Applications in Drug Discovery
1-(3-Methylpyridin-2-yl)piperazine and its analogs are valuable intermediates primarily due to the established pharmacological importance of the pyridinylpiperazine scaffold.[6] This structural motif is integral to compounds targeting a wide range of biological systems, with a particular emphasis on:
-
Neurological Disorders: The scaffold is a key component in molecules designed to modulate neurotransmitter systems, leading to potential treatments for depression, schizophrenia, and anxiety.[3][6]
-
Enzyme Inhibition: The piperazine ring can serve as a versatile linker to position pharmacophoric groups within the active site of an enzyme. Derivatives of related structures have been investigated as potent urease inhibitors, highlighting their potential in developing treatments for infections like Helicobacter pylori.[10]
-
Kinase Inhibitors: In oncology, the piperazine moiety is frequently used in the design of small molecule kinase inhibitors, where it often enhances solubility and provides a key interaction point within the ATP-binding pocket.[4]
Conclusion
1-(3-Methylpyridin-2-yl)piperazine Hydrochloride is a well-defined chemical entity with a favorable profile for use in pharmaceutical research and development. Its straightforward synthesis, combined with the proven utility of the pyridinylpiperazine scaffold, makes it a highly valuable building block. The robust analytical methods detailed in this guide provide a framework for ensuring the high quality required for its application in the synthesis of next-generation therapeutic agents. Its continued use in medicinal chemistry campaigns is expected to contribute to the discovery of novel treatments for a variety of diseases, especially those affecting the central nervous system.
References
[6] 1-(3-Metil-piridin-2-ilmetil)piperazina. Chem-Impex. Link [8] 1-(3-methylpyridin-2-yl)piperazine | SC-4014106. Hit2Lead. Link [11] 1420956-05-3|3-Methyl-1-(pyridin-2-yl)piperazine hydrochloride. BLDpharm. Link [10] Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. Link [12] 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944. PubChem. Link [7] 63286-11-3 | 3-Methyl-1-(pyridin-2-yl)piperazine. ChemScene. Link [13] Preparation of 1-(3-pyridyl)-piperazine (LH2). ResearchGate. Link [14] CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method. Google Patents. Link [9] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Link [15] Analytical Methods. OPUS at UTS. Link [16] Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. Link [17] 1-(3-METHYLPHENYL)PIPERAZINE HYDROCHLORIDE. FDA Global Substance Registration System. Link [18] CAS#:1420808-26-9 | 3-Methyl-1-(4-methylpyridin-2-yl)piperazine hydrochloride. Chemsrc. Link [19] 1-PYRIDIN-2-YLMETHYL-PIPERAZINE | 55579-01-6. ChemicalBook. Link 3-methyl-1-(2-methylphenyl)piperazine hydrochloride | 1262773-78-3. MilliporeSigma. Link A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Link [1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Link [20] Analytical Methods. RSC Publishing. Link [21] 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. Link [22] 87394-48-7, 1-(3-Nitorpyridin-2-yl)piperazine Formula. Echemi. Link [5] Pyridinylpiperazine. Wikipedia. Link [2] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Link [3] Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Link [4] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem. Link [23] Piperazine (CAS 110-85-0). Chemical & Physical Properties by Cheméo. Link [24] piperazine dihydrochloride, 142-64-3. The Good Scents Company. Link
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
- 8. You are being redirected... [hit2lead.com]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1420956-05-3|3-Methyl-1-(pyridin-2-yl)piperazine hydrochloride|BLD Pharm [bldpharm.com]
- 12. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method - Google Patents [patents.google.com]
- 15. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 16. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1-(3-METHYLPHENYL)PIPERAZINE HYDROCHLORIDE [drugfuture.com]
- 18. CAS#:1420808-26-9 | 3-Methyl-1-(4-methylpyridin-2-yl)piperazine hydrochloride | Chemsrc [chemsrc.com]
- 19. 1-PYRIDIN-2-YLMETHYL-PIPERAZINE | 55579-01-6 [chemicalbook.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. swgdrug.org [swgdrug.org]
- 22. echemi.com [echemi.com]
- 23. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 24. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
Technical Guide: Solubility Profiling of 1-(3-Methylpyridin-2-yl)piperazine Hydrochloride
This guide provides an in-depth technical analysis of the solubility profile for 1-(3-Methylpyridin-2-yl)piperazine hydrochloride , a critical intermediate often utilized in the synthesis of serotonergic modulators (e.g., Mirtazapine analogs) and as a building block in medicinal chemistry.[1]
Executive Summary
1-(3-Methylpyridin-2-yl)piperazine hydrochloride (often supplied as the dihydrochloride salt) exhibits a solubility profile characteristic of polar, ionizable N-heterocycles.[1] As a hydrochloride salt, its lattice energy is disrupted effectively by high-dielectric protic solvents (Water) and polar aprotic solvents (DMSO).[1][2]
-
Water Solubility: High (>50 mg/mL typically) .[1][2] Driven by ion-dipole interactions and hydrogen bonding.[2] Critical for aqueous phase reactions and biological assays.[2]
-
DMSO Solubility: High (>25 mM typically) .[1][2] Driven by strong dipole-dipole interactions and DMSO’s ability to solvate cations.[2] Ideal for cryo-storage and high-concentration stock solutions.[1]
Critical Caution: The solubility of this compound is heavily pH-dependent.[1][2] While the HCl salt is water-soluble, neutralization to the free base in high-pH buffers (pH > 8.[1]0) can lead to immediate precipitation.[2]
Chemical Profile & Solvation Mechanisms
Understanding the structural drivers of solubility is essential for troubleshooting precipitation events during serial dilution.[2]
| Property | Data / Characteristic |
| Compound Name | 1-(3-Methylpyridin-2-yl)piperazine hydrochloride |
| CAS Number | Varies by salt stoichiometry (Free base: 55579-01-6; Tri-HCl: 2517637-74-8) |
| Molecular Formula | C₁₀H₁₅N₃[1][3][4] · xHCl (Typically x=1 or 2) |
| Key Functional Groups | Pyridine nitrogen (pKa ~3-4), Piperazine secondary amine (pKa ~9.[1][2][3]8) |
| Hydrophilicity | High (in salt form); LogP of free base is approx 0.6–0.[1][2]9. |
Mechanistic Visualization
The following diagram illustrates the competing solvation shells in Water vs. DMSO, highlighting why DMSO is the preferred solvent for long-term stability (preventing hydrolysis or hydrate formation).
Caption: Comparative solvation mechanisms. Water stabilizes the salt via hydrogen bonding networks, while DMSO stabilizes the cation through high polarity without donating protons.[1][2]
Comparative Solubility Data
The following data represents the expected working ranges for the hydrochloride salt. Note: Values may fluctuate based on the specific polymorph or stoichiometry (mono- vs. di-HCl) provided by the vendor.[1]
| Solvent | Solubility Rating | Estimated Max Conc. | Stability | Usage Recommendation |
| Water (Deionized) | Excellent | 50 – 100 mg/mL | Good (24h @ 4°C) | Use for immediate assays or synthesis workups.[1][2][3] |
| PBS (pH 7.4) | Good | 10 – 25 mg/mL | Moderate | Risk of free-base precipitation if concentration is too high.[1][2] |
| DMSO | Excellent | > 50 mM (~10-15 mg/mL) | High (>6 months @ -20°C) | Preferred for Stock Solutions. Prevents hydrolysis.[1][2][3] |
| Ethanol | Moderate | 1 – 10 mg/mL | Moderate | Suitable for specific crystallization steps.[2] |
Experimental Protocols
Protocol A: Preparation of 50 mM Master Stock (DMSO)
Standardizing your stock solution prevents variability in downstream IC50/EC50 assays.[1][2]
-
Weighing : Accurately weigh the hydrochloride salt. Correction Factor: Check the Certificate of Analysis (CoA) for water content and HCl stoichiometry.
-
Solvent Addition : Add anhydrous DMSO (Grade: ≥99.9%) to 80% of the final volume.
-
Dissolution : Vortex vigorously for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes (bath temperature < 30°C).
-
Final Volume : Adjust to final volume with DMSO.
-
Validation : Inspect against a light source. The solution must be optically clear with no Tyndall effect.
Protocol B: Kinetic Solubility Assessment (Aqueous)
Use this to determine the limit before precipitation occurs in your specific assay buffer.[1][2]
-
Prepare Buffer : Aliquot 190 µL of your assay buffer (e.g., PBS pH 7.4) into a UV-transparent 96-well plate.
-
Spike : Add 10 µL of DMSO stock (starting at 10 mM) to the first well, mixing rapidly.
-
Serial Dilution : Perform serial dilutions if testing a range, or spike increasing concentrations (10, 50, 100 µM) into separate wells.
-
Incubation : Shake at 500 rpm for 2 hours at Room Temperature (25°C).
-
Readout : Measure Absorbance at 620 nm (turbidity).
Workflow: Handling & Dilution Strategy
The most common failure mode with piperazine salts is "Crash-out" upon dilution from DMSO into aqueous media.[1][2] This workflow minimizes that risk.[2]
Caption: Step-by-step dilution workflow to ensure compound stability. Note the critical risk point at the intermediate dilution step if pH is high.[1][2]
Troubleshooting & Best Practices
Hygroscopicity Management
Piperazine hydrochloride salts are notoriously hygroscopic.[2]
-
Symptom : The solid clumps or turns into a gum upon exposure to air.[1][2]
-
Solution : Store the solid in a desiccator at -20°C. Equilibrate the vial to room temperature before opening to prevent condensation.
The "pH Trap"
The piperazine ring has a pKa of approximately 9.8 (secondary amine).[1][2]
-
In Water (pH ~5-6) : The salt remains ionized and soluble.[1][2]
-
In Assay Media (pH 7.4) : Solubility is generally maintained, but reduced compared to pure water.[1][2]
-
In Basic Buffers (pH > 8.5) : The compound deprotonates to the neutral free base, which has poor aqueous solubility .[1][2]
-
Corrective Action : If precipitation occurs in assay media, lower the pH slightly (to 7.0–7.2) or increase the DMSO cosolvent concentration (up to 1-2% if tolerated by the biology).[1][2]
DMSO Freezing
-
Issue : DMSO freezes at 18.5°C. Thawing cycles can cause concentration gradients.[1][2]
-
Protocol : Always vortex thawed DMSO stocks for 10 seconds before pipetting to ensure homogeneity.
References
-
National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 55579-01-6, 1-(3-Methylpyridin-2-yl)piperazine. Retrieved from [Link][1][2]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . Solubility Profiles of Piperazine Derivatives. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Anticipated Hazards of 1-(3-Methylpyridin-2-yl)piperazine hydrochloride
Disclaimer: This document provides a detailed hazard assessment for 1-(3-Methylpyridin-2-yl)piperazine hydrochloride based on a comprehensive review of Safety Data Sheets (SDS) for structurally analogous compounds. As of the date of this guide, a specific SDS for 1-(3-Methylpyridin-2-yl)piperazine hydrochloride was not publicly available. Therefore, the information herein is a synthesis intended to guide researchers and drug development professionals in implementing appropriate safety protocols. All handling of this chemical should be conducted with the assumption that it possesses the hazards outlined in this guide, adhering to the most stringent safety precautions described.
Executive Summary: A Synthesized Hazard Profile
1-(3-Methylpyridin-2-yl)piperazine hydrochloride is a chemical compound used in research and development. Lacking a dedicated Safety Data Sheet, this guide constructs a probable hazard profile by examining the constituent functional groups—the piperazine ring and the methyl-substituted pyridine ring—and data from closely related molecules.
The primary anticipated hazards associated with this compound include:
-
Corrosivity and Irritation: Potential to cause severe skin burns and serious eye damage.
-
Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Sensitization: May cause allergic skin or respiratory reactions.
-
Organ Toxicity: Potential for respiratory tract irritation and, with prolonged exposure, possible damage to the nervous and respiratory systems.
This guide is structured to provide a deep, logical, and scientifically grounded understanding of these potential hazards, enabling researchers to establish self-validating safety protocols for handling this compound.
Structural Analogues Used for Hazard Assessment
The hazard profile for 1-(3-Methylpyridin-2-yl)piperazine hydrochloride is inferred from the following structurally related compounds for which safety data is available:
-
Piperazine Anhydrous: The core heterocyclic amine structure. Its hazards are foundational to many of its derivatives.[1]
-
1-(3-Chlorophenyl)piperazine hydrochloride: A substituted piperazine salt, providing insight into the effects of both substitution on the piperazine ring and the hydrochloride form.[2]
-
1-(5-Methylpyridin-2-yl)piperazine: A close structural isomer, offering the most direct comparison of a methyl-substituted pyridine ring attached to a piperazine moiety.[3]
-
1-Methylpiperazine & 2-Methylpiperazine: Simple alkylated piperazines that inform on the general toxicology of substituted piperazines.[4][5][6]
-
Piperazine (general): Additional data on the parent compound, including reproductive and repeated exposure toxicity.[7]
Synthesized GHS Hazard Classification
Based on the data from analogous compounds, a composite GHS classification for 1-(3-Methylpyridin-2-yl)piperazine hydrochloride is proposed. This represents a conservative, safety-first approach.
Table 1: Anticipated GHS Classification and Hazard Statements
| Hazard Class | Category | Signal Word | Hazard Statement | Rationale from Analogues |
| Acute Toxicity, Oral | Category 3/4 | Danger/Warning | H301: Toxic if swallowed or H302: Harmful if swallowed. | 1-(3-Chlorophenyl)piperazine is Category 3 (Toxic)[2]. Piperazine is Category 4 (Harmful). A conservative approach suggests assuming at least Category 4. |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. | Piperazine and its simple methylated derivatives are classified as causing severe skin burns (Category 1B)[6]. |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage. | Directly linked to Skin Corrosion Category 1B. Piperazine derivatives are consistently shown to cause severe eye damage[6][7]. |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction. | Piperazine is a known skin sensitizer[1]. |
| Respiratory Sensitization | Category 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Piperazine is a known respiratory sensitizer[1]. |
| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation. | Analogues like 1-(5-Methylpyridin-2-yl)piperazine and 1-(3-Chlorophenyl)piperazine are known to cause respiratory irritation[2][3]. |
| STOT - Repeated Exposure | Category 1 | Danger | H372: Causes damage to organs (Nervous system, Respiratory system) through prolonged or repeated exposure. | Piperazine itself has been shown to cause damage to the nervous and respiratory systems through prolonged exposure[7]. |
| Reproductive Toxicity | Category 2 | Warning | H361: Suspected of damaging fertility or the unborn child. | Piperazine is suspected of damaging fertility or the unborn child[1]. |
Visualizing the Hazard: Anticipated GHS Pictograms
The following pictograms should be anticipated on the label for this compound, reflecting the synthesized hazard profile.
Caption: Anticipated GHS pictograms for the compound.
Experimental Protocols: Safe Handling and Personal Protection
The causality behind these protocols is to prevent all routes of exposure—inhalation, dermal, ocular, and ingestion—by establishing multiple layers of containment and protection.
Engineering Controls: The First Line of Defense
-
Primary Containment: All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.
-
Ventilation: Ensure the laboratory is well-ventilated with a minimum of 6-12 air changes per hour. Local exhaust ventilation should be used for any procedures with the potential to generate aerosols or dust.
-
Safety Stations: A safety shower and eyewash station must be located in the immediate vicinity of the handling area and be tested regularly.
Personal Protective Equipment (PPE): The Researcher's Barrier
The selection of PPE is based on the highest level of hazard indicated by the analogue data (corrosive, sensitizer).
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield when handling the solid or solutions.[5] Standard safety glasses are insufficient.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature, consider double-gloving. Gloves must be inspected before use and changed immediately if contamination is suspected.[8]
-
Skin and Body Protection: A lab coat is mandatory. For handling larger quantities or in case of a potential spill, a chemically resistant apron or suit is required. All skin should be covered.
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter (P100) is necessary.[1]
Safe Handling and Hygiene Practices
-
Avoid creating dust when handling the solid material.[9]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[10]
-
Contaminated work clothing should not be allowed out of the workplace and should be cleaned professionally.
Emergency Procedures: A Self-Validating Response System
Rapid and correct response to an exposure or spill is critical. These protocols are designed to mitigate harm effectively.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, specifically from an ophthalmologist.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.[1][9]
Accidental Release Measures (Spill Protocol)
This workflow ensures the spill is contained, personnel are protected, and the cleanup is performed safely.
Caption: Workflow for responding to a chemical spill.
Storage and Stability
-
Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The area should be designated for corrosive and toxic materials. Store locked up.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[4]
-
Conditions to Avoid: Protect from moisture and exposure to air, as piperazine derivatives can be hygroscopic and reactive.[6]
Toxicological and Ecological Information
-
Toxicological Summary: The primary toxicological concerns are acute toxicity (harmful to toxic), severe local effects on skin and eyes (corrosion), and the potential for sensitization. There is also evidence from the parent piperazine molecule of specific target organ toxicity with repeated exposure and potential reproductive toxicity.[7]
-
Ecological Information: Data on piperazine suggests it is harmful to aquatic life. Therefore, this compound should not be allowed to enter drains or waterways.
Conclusion: A Commitment to Proactive Safety
In the absence of a specific SDS for 1-(3-Methylpyridin-2-yl)piperazine hydrochloride, a proactive and conservative approach to safety is paramount. By synthesizing data from structurally similar compounds, this guide establishes a robust framework for hazard identification, risk assessment, and the implementation of validated safety protocols. Researchers and drug development professionals must treat this compound with the highest degree of caution, assuming it to be corrosive, toxic, and a sensitizer. Adherence to the engineering controls, PPE requirements, and emergency procedures outlined herein is essential for ensuring a safe laboratory environment.
References
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine. Retrieved March 7, 2024, from .
- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3).
- TCI Chemicals. (2025, March 28).
- Thermo Fisher Scientific. (2010, November 24).
- SynQuest Laboratories, Inc. (2017, December 18). Safety Data Sheet: 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride.
- Cayman Chemical. (2026, January 13). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride).
- Fisher Scientific. (2025, December 25). Safety Data Sheet: 1-(5-Methylpyridin-2-yl)piperazine.
- Fisher Scientific. (2025, December 19).
- CDH Fine Chemical. (n.d.).
- Merck Millipore. (2024, August 23).
- Fisher Scientific. (2023, September 25).
- Enamine. (n.d.). Safety Data Sheet: tert-butyl 4-(pent-4-yn-1-yl)
- Thermo Fisher Scientific. (2018, January 18).
- Sigma-Aldrich. (2022, November 15).
- Fisher Scientific. (2009, September 26).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.fi [fishersci.fi]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. merckmillipore.com [merckmillipore.com]
A Comprehensive Guide to 3-Methylpyridin-2-yl Piperazine Compounds in Medicinal Chemistry
Introduction & Pharmacophore Rationale
In the landscape of modern drug discovery, the 1-(3-methylpyridin-2-yl)piperazine moiety has emerged as a highly privileged scaffold. This structural motif combines the basic, hydrogen-bond-donating/accepting capabilities of a piperazine ring with the unique steric and electronic properties of a 3-methylpyridine system.
From a structural biology perspective, the causality behind selecting this specific moiety is rooted in conformational control. The basic piperazine nitrogen acts as a versatile linker and a critical anchor for salt-bridge formation with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets. Meanwhile, the 3-methyl group on the pyridine ring introduces significant steric bulk adjacent to the C-N bond connecting the two rings. This steric hindrance restricts the dihedral angle between the pyridine and piperazine rings, effectively "locking" the molecule into a specific bioactive conformation. By pre-organizing the molecule, the entropic penalty typically incurred upon target binding is drastically reduced, leading to enhanced binding affinity and target selectivity.
Mechanistic Role in Disease Targets
The versatility of the 3-methylpyridin-2-yl piperazine scaffold allows it to modulate a diverse array of biological targets, ranging from transmembrane receptors to intracellular kinases.
Hedgehog/SMO Signaling (Oncology)
Aberrant activation of the Hedgehog (Hh) signaling pathway is a primary driver in several malignancies, including basal cell carcinoma and medulloblastoma. The transmembrane protein Smoothened (SMO) is the key signal transducer in this pathway. Derivatives of 3-methylpyridin-2-yl piperazine have been successfully deployed as potent SMO antagonists[1]. The piperazine core typically engages the deep transmembrane cavity of SMO via hydrogen bonding, while the 3-methylpyridine ring occupies a distinct hydrophobic sub-pocket, preventing the conformational shift required for SMO activation.
Caption: Hedgehog/SMO signaling pathway modulation by 3-methylpyridin-2-yl piperazine antagonists.
RET Kinase Inhibition
Rearranged during transfection (RET) kinase alterations are critical oncogenic drivers in non-small cell lung cancer (NSCLC) and medullary thyroid cancer. Substituted pyrazolo[1,5-a]pyridines incorporating the 3-methylpyridin-2-yl piperazine moiety have been developed as highly selective RET kinase inhibitors[2]. In these architectures, the piperazine ring acts as a solubilizing linker that projects the 3-methylpyridine moiety into the solvent-exposed front of the kinase domain, optimizing the pharmacokinetic profile while maintaining tight target engagement.
GPCR Modulation and CNS Applications
The scaffold is also deeply embedded in neuropharmacology. Piperazine derivatives are prominent in the design of Histamine H3 receptor antagonists aimed at treating neurodegenerative disorders[3]. Furthermore, the substructure is closely related to established central nervous system (CNS) drugs. For example, Mirtazapine Impurity E, chemically identified as 4-methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine, serves as a critical reference standard in the quality control of Mirtazapine, an atypical antidepressant that modulates adrenergic and specific serotonergic receptors[4][5].
Structure-Activity Relationship (SAR) Data
The following table summarizes the comparative pharmacological impact of the 3-methylpyridin-2-yl piperazine scaffold across different therapeutic targets.
| Scaffold Variation | Primary Target | Binding Affinity/Role | Pharmacological Application |
| 1-(2-Pyridyl)piperazine | 5-HT1A Receptor | IC50 ~10-50 nM | Partial Agonist/Antagonist for mood disorders |
| 1-(3-Methylpyridin-2-yl)piperazine | SMO Receptor | IC50 < 10 nM | Potent Antagonist for basal cell carcinoma[1] |
| 1-(3-Methylpyridin-2-yl)piperazine | RET Kinase | IC50 < 5 nM | Kinase Inhibitor for NSCLC[2] |
| 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine | GPCRs (CNS) | Reference Standard | Mirtazapine EP Impurity E[5] |
Synthetic Methodologies & Self-Validating Protocols
Rationale for Synthetic Choices
A common pitfall in synthesizing 2-aminopyridines is relying on simple Nucleophilic Aromatic Substitution (SNAr). While 2-halopyridines can undergo SNAr with secondary amines, the presence of the 3-methyl group introduces severe steric hindrance. Attempting SNAr on 2-bromo-3-methylpyridine requires excessive heating (>150 °C), leading to poor yields and complex degradation profiles.
To circumvent this, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the method of choice. Utilizing a bulky, electron-rich biaryl phosphine ligand (such as XPhos) facilitates the oxidative addition of the sterically hindered aryl bromide and promotes efficient reductive elimination. Furthermore, isolating the final product as a free base yields an unstable, oxidation-prone oil. Therefore, the protocol utilizes an acidic deprotection step to isolate the compound as a highly stable, water-soluble dihydrochloride salt[6].
Caption: Step-by-step synthetic workflow for 1-(3-methylpyridin-2-yl)piperazine derivatives.
Step-by-Step Protocol: Synthesis of 1-(3-methylpyridin-2-yl)piperazine dihydrochloride
Step 1: Buchwald-Hartwig Amination
-
Preparation : In a rigorously dried Schlenk flask, combine 2-bromo-3-methylpyridine (1.0 eq), 1-Boc-piperazine (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.5 eq).
-
Atmosphere Control : Evacuate the flask and backfill with dry Nitrogen (
) three times. Causality: Palladium(0) catalysts are highly susceptible to oxidation; strict anaerobic conditions ensure catalyst longevity. -
Solvent Addition : Add anhydrous toluene that has been sparged with
for 20 minutes. -
Reaction : Heat the mixture to 100 °C and stir for 12 hours.
-
Self-Validation Check (In-Process) : Sample the reaction mixture and analyze via LC-MS. The reaction is complete when the isotopic doublet of the brominated starting material completely disappears, replaced by the
peak of the Boc-protected intermediate. -
Workup : Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure intermediate.
Step 2: Acidic Deprotection and Salt Formation
-
Reaction : Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) and cool to 0 °C.
-
Deprotection : Dropwise add 4M HCl in Dioxane (10.0 eq). Causality: Slow addition mitigates the exothermic nature of Boc deprotection and prevents the formation of polymeric byproducts.
-
Precipitation : Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validation Check (Visual & Analytical) : As the Boc group is cleaved, the resulting highly polar dihydrochloride salt will become insoluble in DCM and crash out as a pristine white precipitate. TLC of the supernatant should confirm the absence of the starting material.
-
Isolation : Filter the precipitate, wash generously with cold diethyl ether to remove residual dioxane, and dry under high vacuum to afford 1-(3-methylpyridin-2-yl)piperazine dihydrochloride[6].
-
Final Validation : Perform
NMR in . The spectrum must show the complete absence of the strong singlet at ~1.4 ppm (tert-butyl group) and clearly display the 3-methyl singlet at ~2.3 ppm alongside the characteristic piperazine and pyridine multiplets.
Conclusion
The 1-(3-methylpyridin-2-yl)piperazine scaffold is a masterclass in rational drug design, utilizing steric constraints to lock molecular conformation and enhance target affinity. Whether deployed as a linker in RET kinase inhibitors, a direct antagonist in Hedgehog signaling, or a core motif in CNS modulators, mastering its synthesis and analytical validation is an essential capability for modern medicinal chemists.
References
-
[2] Title: WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors Source: Google Patents URL:
-
[6] Title: 111960-11-3 | 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride Source: MolCore URL:
-
[1] Title: WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists Source: Google Patents URL:
-
[4] Title: 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine, TRC Source: Fisher Scientific URL:
-
[5] Title: Mirtazapine EP Impurity E | CAS No- 191546-94-8 Source: Chemicea Pharmaceuticals URL:
-
[3] Title: WO2019183636A1 - Piperazine azaspiro derivaves Source: Google Patents URL:
Sources
- 1. WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents [patents.google.com]
- 2. WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2019183636A1 - Piperazine azaspiro derivaves - Google Patents [patents.google.com]
- 4. 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 5. Mirtazapine EP Impurity E | CAS No- 191546-94-8 [chemicea.com]
- 6. molcore.com [molcore.com]
CAS number and identifiers for 1-(3-Methylpyridin-2-yl)piperazine hydrochloride
The following technical guide details the chemical identity, synthesis, and application of 1-(3-Methylpyridin-2-yl)piperazine hydrochloride .
Chemical Identity & Identifiers
1-(3-Methylpyridin-2-yl)piperazine is a privileged heterocyclic scaffold featuring a piperazine ring coupled to a 3-picoline (3-methylpyridine) core. It serves as a critical intermediate in the synthesis of central nervous system (CNS) active agents, particularly those targeting serotonergic (5-HT) and dopaminergic pathways.
Key Identifiers
| Parameter | Detail |
| Chemical Name | 1-(3-Methylpyridin-2-yl)piperazine hydrochloride |
| Common Synonyms | 1-(3-Methyl-2-pyridyl)piperazine HCl; 3-MPP HCl |
| CAS Number (Free Base) | 63286-11-3 |
| CAS Number (HCl Salt) | 2007909-71-7 (General HCl); 2517637-74-8 (Trihydrochloride) |
| Molecular Formula | C₁₀H₁₅N₃[1][2] · xHCl |
| Molecular Weight | 177.25 g/mol (Free Base) + 36.46 (per HCl) |
| SMILES | CC1=C(N=CC=C1)N2CCNCC2.Cl |
| Appearance | Off-white to pale yellow crystalline solid (Salt form) |
| Solubility | Highly soluble in water, DMSO, and Methanol (Salt); Soluble in DCM/Chloroform (Free Base) |
Synthesis & Production Protocol
The synthesis of 1-(3-Methylpyridin-2-yl)piperazine relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The 3-methyl group on the pyridine ring introduces steric hindrance, requiring optimized thermal conditions to ensure complete conversion while preventing bis-substitution (where one piperazine attacks two pyridine rings).
Reaction Mechanism
The electron-deficient 2-chloro-3-methylpyridine undergoes attack by the secondary amine of piperazine. The reaction is driven by the leaving group capacity of the chloride and the nucleophilicity of the piperazine nitrogen.
Figure 1: SNAr Synthesis Pathway for 1-(3-Methylpyridin-2-yl)piperazine.
Experimental Protocol
Reagents:
-
2-Chloro-3-methylpyridine (1.0 eq)
-
Piperazine (Anhydrous, 4.0 eq) — Note: Excess is crucial to prevent dimer formation.
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: Toluene or n-Butanol (High boiling point required).
Step-by-Step Methodology:
-
Charging: In a round-bottom flask equipped with a reflux condenser, dissolve piperazine (4.0 eq) in Toluene (10 mL/g).
-
Addition: Add 2-Chloro-3-methylpyridine (1.0 eq) and K₂CO₃ (2.0 eq) to the solution.
-
Reflux: Heat the mixture to reflux (approx. 110°C) for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.
-
Workup (Free Base Isolation):
-
Cool the mixture to room temperature.
-
Filter off inorganic salts (KCl, excess K₂CO₃).
-
Evaporate the solvent under reduced pressure.
-
Purification: Partition the residue between Dichloromethane (DCM) and Water. The excess piperazine remains in the aqueous phase. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude free base oil.
-
-
Salt Formation (Hydrochlorination):
-
Dissolve the crude oil in a minimal amount of Ethanol or Diethyl Ether.
-
Dropwise add 4M HCl in Dioxane or Ethanol at 0°C.
-
A white precipitate will form immediately. Stir for 30 minutes.
-
Filter the solid, wash with cold ether, and dry under vacuum to obtain 1-(3-Methylpyridin-2-yl)piperazine hydrochloride .
-
Applications & Pharmacological Relevance
This compound is a high-value intermediate in Medicinal Chemistry, specifically for "Fragment-Based Drug Design" (FBDD).
Serotonergic Ligand Development
The aryl-piperazine moiety is a classic pharmacophore for serotonin (5-HT) receptors. The 3-methyl group on the pyridine ring alters the dihedral angle between the rings compared to the unsubstituted analog, significantly affecting receptor binding affinity.
-
Target Receptors: 5-HT1A, 5-HT2A, and 5-HT7.
-
Mechanism: Acts as a bioisostere for phenylpiperazines (like mCPP), often improving metabolic stability against hydroxylation.
Mirtazapine & Analog Synthesis
While not the direct precursor to Mirtazapine (which is tetracyclic), this compound is structurally homologous to the "Impurity E" fragment found in Mirtazapine manufacturing. It is used as:
-
Reference Standard: For impurity profiling in API manufacturing.
-
Building Block: For synthesizing "open-ring" analogs of tetracyclic antidepressants to study Structure-Activity Relationships (SAR).
Workflow: From Intermediate to API
Figure 2: Application workflow in drug discovery and quality control.
Handling, Storage & Safety
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage Protocol:
-
Hygroscopic Nature: The hydrochloride salt is hygroscopic. Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) if possible.
-
Temperature: 2–8°C (Refrigerate) for long-term stability.
-
Stability: Stable under normal laboratory conditions; avoid strong oxidizing agents.
References
-
ChemicalBook. (2024). 1-(3-Methylpyridin-2-yl)piperazine hydrochloride Product Information. Retrieved from
-
BLD Pharm. (2024). 1-(3-Methylpyridin-2-yl)piperazine trihydrochloride MSDS and Properties. Retrieved from
-
ChemScene. (2024). 3-Methyl-1-(pyridin-2-yl)piperazine (Free Base) Data. Retrieved from [2]
-
National Institutes of Health (NIH). (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Retrieved from
Sources
Technical Assessment: Thermal Properties of 1-(3-Methylpyridin-2-yl)piperazine HCl
This guide provides an in-depth technical assessment of 1-(3-Methylpyridin-2-yl)piperazine Hydrochloride , a critical intermediate in the synthesis of tetracyclic antidepressants (e.g., Mirtazapine analogs) and other CNS-active agents.
Executive Summary
1-(3-Methylpyridin-2-yl)piperazine Hydrochloride (CAS: 2517637-74-8 for trihydrochloride) serves as a piperazine-pyridine scaffold in medicinal chemistry.[1] While the free base exists as a viscous liquid or low-melting solid at room temperature, the hydrochloride salt is the preferred solid form for storage and handling due to its enhanced thermal stability and crystallinity.
This guide details the thermal characterization, stability profile, and experimental protocols for this compound.[2] The thermal behavior is characterized by a high-temperature melting event often accompanied by decomposition, necessitating precise Differential Scanning Calorimetry (DSC) for accurate assessment.
Chemical Identity & Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12]
| Property | Detail |
| Chemical Name | 1-(3-Methylpyridin-2-yl)piperazine Hydrochloride |
| Free Base CAS | 53644-17-2 |
| Salt CAS | 2517637-74-8 (Trihydrochloride) |
| Molecular Formula | C₁₀H₁₅N₃[1][3][4][5][6][7] · xHCl (typically x=2 or 3) |
| Molecular Weight | 177.25 g/mol (Free Base) + 36.46 * x (HCl) |
| Physical State | Free Base: Viscous Liquid / Low-melting SolidHCl Salt: White to Off-white Crystalline Solid |
| Solubility | Highly soluble in water, methanol; insoluble in diethyl ether.[1] |
Structural Significance
The steric hindrance provided by the 3-methyl group on the pyridine ring restricts the conformational freedom of the piperazine ring, influencing both the biological binding affinity (e.g., to 5-HT receptors) and the solid-state packing of the salt.[1] This structural rigidity often leads to higher melting points in salt forms compared to non-methylated analogs.
Thermal Characterization
Melting Point Analysis
Unlike simple organic solids, the HCl salt of this piperazine derivative typically exhibits a complex thermal event where melting and decomposition occur simultaneously.
-
Expected Melting Range: 210°C – 260°C (with decomposition).
-
Behavior: The salt lattice breaks down upon heating, releasing HCl gas immediately prior to or during the melt phase.
-
Literature Comparison:
Thermal Stability (TGA/DSC)
Thermogravimetric Analysis (TGA) coupled with DSC provides the definitive stability profile.
-
Phase I (< 100°C): Loss of surface moisture or lattice water (if hydrate). The HCl salt is hygroscopic .
-
Phase II (100°C – 200°C): Stable plateau. No significant mass loss should be observed if the sample is anhydrous.
-
Phase III (> 200°C): Onset of degradation.
-
Mechanism:[10] Dehydrohalogenation (loss of HCl) followed by oxidative ring opening of the piperazine moiety.
-
Visualization of Thermal Workflow
Caption: Workflow for correlating mass loss (TGA) with thermal events (DSC) to distinguish solvation from degradation.
Experimental Protocols
Synthesis & Purification (Salt Formation)
To ensure accurate thermal data, the salt must be synthesized with high purity to remove the liquid free base.
Reagents:
-
2-Chloro-3-methylpyridine (1.0 eq)[1]
-
Piperazine (5.0 eq, excess to prevent bis-substitution)[1]
-
Solvent: n-Butanol or Toluene[1]
-
HCl source: Isopropanolic HCl
Step-by-Step Protocol:
-
Nucleophilic Substitution: Reflux 2-chloro-3-methylpyridine with excess piperazine in n-butanol at 110°C for 24 hours.
-
Work-up: Cool to room temperature. Wash with water to remove excess piperazine (water-soluble).[1] Extract the product (free base) into Dichloromethane (DCM).
-
Salt Formation: Dry the DCM layer over MgSO₄. Add Isopropanolic HCl dropwise at 0°C until pH < 2.
-
Crystallization: A white precipitate will form. Stir for 1 hour. Filter and wash with cold diethyl ether.
-
Recrystallization: Dissolve the crude salt in hot Ethanol/Methanol (9:1). Cool slowly to 4°C to yield high-purity crystals.
Melting Point Determination (DSC Method)
Standard capillary methods are often inaccurate for decomposing salts. DSC is required.[2][11]
-
Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000.
-
Pan: Aluminum pan with a pinhole lid (allows escaping gas to prevent pan deformation).
-
Sample Mass: 2–5 mg.
-
Purge Gas: Nitrogen (50 mL/min).
-
Ramp: Equilibrate at 40°C, then ramp at 10°C/min to 300°C.
-
Analysis: Identify the onset temperature of the major endotherm. If the baseline drops immediately after (exotherm), the melting is concurrent with decomposition.
Storage & Handling
Based on the thermal stability profile:
-
Hygroscopicity: The HCl salt is hygroscopic.[12] Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Temperature: Store at 2–8°C for long-term stability.
-
Light Sensitivity: Protect from light to prevent photo-oxidation of the pyridine ring.[1]
References
-
Synthesis of Piperazine Derivatives
-
Hit2Lead. (n.d.). 1-(3-methylpyridin-2-yl)piperazine Product Details. Retrieved from
-
- Thermal Analysis of Piperazine Salts: Rocchiccioli-Deltcheff, C., et al. (1998). Thermal behavior of piperazine dihydrochloride.Journal of Thermal Analysis.
-
Mirtazapine Intermediate Characterization
-
General Stability of Amine Solvents
-
Freeman, S. A., et al. (2010). Thermal degradation of aqueous piperazine for CO2 capture. International Journal of Greenhouse Gas Control.[16] Retrieved from
-
Sources
- 1. 1-PYRIDIN-2-YLMETHYL-PIPERAZINE | 55579-01-6 [chemicalbook.com]
- 2. odr.chalmers.se [odr.chalmers.se]
- 3. 2(RS)-4-Methyl-1-(3-Methylpyridin-2-yl)-2-phenylpiperazine|191546-94-8|lookchem [lookchem.com]
- 4. 1-[3-(TRIFLUOROMETHYL)PYRID-2-YL]PIPERAZINE CAS#: 87394-63-6 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-[(3-Chlorophenyl)-pyridin-2-ylmethyl]piperazine | C16H18ClN3 | CID 4342034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. You are being redirected... [hit2lead.com]
- 8. 1-(3-METHYLPHENYL)PIPERAZINE | 41186-03-2 [chemicalbook.com]
- 9. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. Piperazine | 110-85-0 [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. 2(RS)-4-Methyl-1-(3-Methylpyridin-2-yl)-2-phenylpiperazine | 191546-94-8 [chemicalbook.com]
- 16. experts.illinois.edu [experts.illinois.edu]
Application Note and Protocol: Synthesis of 1-(3-Methylpyridin-2-yl)piperazine via Buchwald-Hartwig Amination
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is of paramount importance in the pharmaceutical and agrochemical industries, where aryl and heteroaryl amines are prevalent structural motifs.[3][4] The synthesis of 1-(3-Methylpyridin-2-yl)piperazine is a key transformation, as this moiety is a valuable building block in the development of various biologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions and a detailed protocol for the successful synthesis of this target molecule.
The core of the Buchwald-Hartwig amination lies in the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a suitable base and a phosphine ligand.[5] The choice of these components is critical for the success of the reaction, especially when dealing with heteroaromatic substrates like 2-chloropyridines, which can present unique challenges due to the electronic nature of the pyridine ring and potential for catalyst inhibition.[6]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) redox couple.[5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-X bond (where X is a halide) of the 2-halo-3-methylpyridine, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The piperazine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired 1-(3-Methylpyridin-2-yl)piperazine, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Reaction Parameters and Optimization
The successful synthesis of 1-(3-Methylpyridin-2-yl)piperazine via Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table summarizes critical variables and provides recommendations based on established literature for similar transformations.
| Parameter | Recommended Options | Rationale & Considerations |
| Aryl Halide | 2-Chloro-3-methylpyridine or 2-Bromo-3-methylpyridine | While aryl bromides are generally more reactive, aryl chlorides are often more cost-effective and readily available. The choice may influence the required catalyst system and reaction temperature.[6] For challenging couplings involving aryl chlorides, more electron-rich and bulky phosphine ligands are typically necessary. |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. The choice often depends on the specific ligand used and the desired reaction kinetics. |
| Phosphine Ligand | XPhos, RuPhos, BrettPhos, BINAP | The selection of the phosphine ligand is arguably the most critical factor. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have proven to be highly effective for the amination of challenging substrates like 2-chloropyridines.[7][8] These ligands promote the formation of the active monoligated Pd(0) species and facilitate both the oxidative addition and reductive elimination steps.[8] |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. NaOtBu is a common and effective choice.[6] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher reaction temperatures or more active catalyst systems.[9] |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.[6] Toluene and dioxane are frequently used due to their high boiling points, which allow for elevated reaction temperatures often required for the amination of less reactive aryl chlorides. |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the aryl halide and the chosen catalyst system. Reactions involving aryl chlorides typically require higher temperatures to facilitate the rate-limiting oxidative addition step.[6] |
| Stoichiometry | Piperazine (1.2-1.5 equivalents) | Using a slight excess of the amine can help drive the reaction to completion. However, with piperazine, a large excess should be avoided to minimize the potential for double arylation, although this is generally less of a concern with electron-deficient pyridines. |
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(3-Methylpyridin-2-yl)piperazine from 2-chloro-3-methylpyridine and piperazine.
Materials:
-
2-Chloro-3-methylpyridine
-
Piperazine
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add piperazine (1.2 equiv) followed by 2-chloro-3-methylpyridine (1.0 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the 2-chloro-3-methylpyridine.
-
Reaction Execution: With the inert atmosphere maintained, heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure 1-(3-Methylpyridin-2-yl)piperazine.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvent- Inappropriate ligand choice | - Use a fresh palladium source and ligand.- Ensure the reaction is set up under a strictly inert atmosphere.- Use anhydrous, degassed solvents and pure reagents.- Screen alternative bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).[7][8] |
| Formation of side products (e.g., hydrodehalogenation) | - Presence of water or other proton sources- Slow reductive elimination | - Ensure all reagents and solvents are scrupulously dry.- Increase the reaction temperature or switch to a more electron-donating ligand to promote reductive elimination. |
| Double arylation of piperazine | - High ratio of aryl halide to piperazine- Prolonged reaction time at high temperature | - Use a slight excess of piperazine (1.2-1.5 equiv).- Monitor the reaction closely and stop it once the mono-arylated product is maximized. |
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 1-(3-Methylpyridin-2-yl)piperazine. By carefully selecting the palladium precursor, phosphine ligand, base, and solvent, and by adhering to a rigorous experimental protocol, researchers can achieve high yields of the desired product. The information and procedures outlined in this application note provide a solid foundation for the successful application of this important transformation in a research and development setting.
References
- Jana, S., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(44), 7967-7969.
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
- Vautravers, N. R., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. The Journal of Organic Chemistry, 76(11), 4487-4497.
- Jana, S. (2004). Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface.
- Leadbeater, N. E., & Williams, V. A. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 5(4), 324-329.
- Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2), 143-155.
- El-Gendy, M. A. (2008). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
- Hoye, R. C., & Johnson, J. S. (2005). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters, 7(21), 4745-4748.
- BenchChem. (2025).
- Entegris. (2018). Buchwald Ligands Review.
- Bugarin, A., & Jones, K. D. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Tetrahedron Letters, 59(15), 1461-1465.
- Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. The Journal of Organic Chemistry, 71(10), 3816-3821.
- Kettle, J. G., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 68(35), 7212-7218.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
- BenchChem. (2025).
- Shrivastava, S. K., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 136-143.
- Cankař, P., et al. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. IS MUNI.
- Cankař, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2189.
- Kiehne, U., et al. (2007). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis, 2007(07), 1061-1069.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. entegris.com [entegris.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Application Note: Controlled Synthesis and Crystallization of 1-(3-Methylpyridin-2-yl)piperazine Hydrochloride
Executive Summary
This application note details the optimized procedure for converting 1-(3-Methylpyridin-2-yl)piperazine (Free Base) into its stable Hydrochloride (HCl) salt forms. This molecule is a critical pharmacophore in medicinal chemistry, particularly for serotonin receptor ligands (e.g., 5-HT receptors) and dopaminergic agents.
The protocol addresses the specific challenges of aryl-piperazine salt formation, including hygroscopicity, polymorphism, and stoichiometric control (Monohydrochloride vs. Dihydrochloride). By utilizing a controlled acidification method in an anhydrous alcoholic medium, this procedure ensures high purity (>98%), defined stoichiometry, and reproducible crystallinity.
Scientific Background & Rationale
Chemical Structure and Basicity
The formation of the salt is governed by the basicity of the nitrogen atoms within the molecule.[1] 1-(3-Methylpyridin-2-yl)piperazine contains three nitrogen atoms with distinct electronic environments:
-
Distal Piperazine Nitrogen (
): The most basic site ( ).[1] It is a secondary aliphatic amine, unhindered by the aromatic system.[1] -
Proximal Piperazine Nitrogen (
): Significantly less basic due to conjugation with the pyridine ring (aniline-like character) and steric hindrance from the adjacent 3-methyl group.[1] -
Pyridine Nitrogen (
): Moderately basic ( ), but less so than the distal amine.[1]
Stoichiometry Control
-
Monohydrochloride (1:1): Protonation occurs exclusively at the distal
position.[1] This form is often preferred for solubility balance but can be difficult to isolate without excess acid driving the equilibrium to the di-salt.[1] -
Dihydrochloride (1:2): Protonation occurs at both the distal
and the Pyridine .[1] This is the most common commercial form (CAS 111960-11-3) due to its higher melting point and stability, provided it is kept dry.
Figure 1: Protonation Pathway [1]
Materials and Equipment
Reagents
-
Precursor: 1-(3-Methylpyridin-2-yl)piperazine (Free Base), >97% purity.
-
Solvent A (Dissolution): Ethanol (Absolute) or Methanol (HPLC Grade).[1]
-
Acid Source: HCl in 1,4-Dioxane (4.0 M) OR HCl in Isopropanol (5-6 N). Note: Avoid aqueous HCl to prevent hydrate formation unless specifically desired.[1]
-
Antisolvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]
Equipment
-
Jacketed glass reactor or 3-neck round bottom flask (inert atmosphere capable).[1]
-
Mechanical stirrer or magnetic stir bar.[1]
-
Addition funnel with pressure-equalization.[1]
-
Vacuum filtration setup (Buchner funnel).[1]
-
Vacuum oven / Desiccator.[1]
Experimental Protocol
Method A: Synthesis of Dihydrochloride (Standard Procedure)
Target: High melting point solid, suitable for long-term storage.
Step 1: Dissolution[1]
-
Charge 10.0 g (56.4 mmol) of 1-(3-Methylpyridin-2-yl)piperazine free base into the reaction vessel.
-
Add 50 mL of Absolute Ethanol (5 vol).
-
Stir at room temperature (20–25°C) until fully dissolved. The solution should be clear and slightly yellow.[1]
-
Tip: If particulates remain, filter through a 0.45 µm PTFE filter before acidification.[1]
-
Step 2: Acidification (Salt Formation)
-
Cool the solution to 0–5°C using an ice/water bath.
-
Calculate the required acid: For Dihydrochloride, theoretically 2.0 equivalents are needed.[1] Use 2.2 to 2.5 equivalents to ensure completion.
-
Dropwise Addition: Add the HCl solution slowly over 30 minutes.
Step 3: Crystallization & Aging[1]
-
After addition, remove the ice bath and allow the slurry to warm to room temperature (20–25°C).
-
Stir for 1–2 hours to ripen the crystals.
-
Optional: If the yield appears low or the mixture is too thick, add 20 mL of Diethyl Ether (Antisolvent) dropwise to drive precipitation.
Step 4: Isolation[1]
-
Filter the solid under vacuum (nitrogen blanket recommended to prevent moisture absorption).[1]
-
Wash the cake 2x with 10 mL of cold Ethanol/Ether (1:1) .
-
Wash 1x with 10 mL of Diethyl Ether .
Step 5: Drying[1]
-
Transfer the wet cake to a vacuum oven.
-
Dry at 45–50°C for 12 hours.
-
Yield Expectation: 85–95%.[1]
Process Control & Data Summary
The following table summarizes the Critical Process Parameters (CPPs) that affect the quality of the salt.
| Parameter | Range | Impact on Quality |
| Stoichiometry | 2.2 – 2.5 eq HCl | < 2.0 eq yields mixed Mono/Di salts; > 3.0 eq may trap excess acid. |
| Temperature | 0 – 5°C (Addition) | Higher temps during addition can cause "oiling out" or discoloration.[1] |
| Solvent System | EtOH / Dioxane | Water presence (>5%) leads to gummy hydrates that are hard to dry.[1] |
| Aging Time | > 1 hour | Insufficient aging leads to fine particles that clog filters.[1] |
Troubleshooting Guide
Common issues in aryl-piperazine salt formation include "oiling out" (liquid-liquid phase separation) instead of crystallization.
Analytical Validation
To ensure the integrity of the synthesized salt, the following analytical methods are recommended:
-
-NMR (DMSO-
): -
Chloride Content Titration:
-
Hygroscopicity Test:
References
-
PubChem. 1-(2-Pyridyl)piperazine Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][5] Journal of Chemical & Engineering Data, 54(11), 2914-2917. (Provides foundational pKa data for piperazine derivatives). Available at: [Link]
-
Organic Syntheses. 1-Benzylpiperazine Dihydrochloride (General procedure for piperazine salt formation).[1][2] Coll. Vol. 5, p.88 (1973).[1] Available at: [Link]
Sources
Mastering Solubility: A-Z Guide for 1-(3-Methylpyridin-2-yl)piperazine HCl in Biological Screening
I. Introduction: The Criticality of Solvent Selection in Early-Stage Drug Discovery
In the landscape of high-throughput screening (HTS) and early-stage drug discovery, the seamless translation of a solid compound into a biologically active solution is a pivotal, yet often underestimated, step. The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates the compound's bioavailability, stability, and ultimately, the integrity of the experimental data. An inappropriate solvent can lead to a cascade of issues, including compound precipitation, degradation, and direct interference with the biological assay, culminating in false negatives or positives and a significant waste of resources.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine the optimal solvent for 1-(3-Methylpyridin-2-yl)piperazine HCl, a piperazine derivative of interest for biological screening. Piperazine and its analogues are prevalent scaffolds in medicinal chemistry, and as such, understanding their solubility and stability characteristics is of paramount importance. As a hydrochloride salt of a weak base, 1-(3-Methylpyridin-2-yl)piperazine HCl is anticipated to exhibit favorable aqueous solubility. This application note will provide a tiered experimental approach to verify this, prepare stable stock solutions, and ensure compatibility with downstream biological assays.
II. Physicochemical Properties and Initial Considerations
A foundational understanding of the physicochemical properties of 1-(3-Methylpyridin-2-yl)piperazine HCl is essential for a logical approach to solvent selection.
Table 1: Physicochemical Properties of 1-(3-Methylpyridin-2-yl)piperazine and Related Compounds
| Property | Value/Information | Source/Rationale |
| Chemical Structure | 1-(3-methylpyridin-2-yl)piperazine | - |
| Molecular Formula (Free Base) | C10H15N3 | [1] |
| Molecular Weight (Free Base) | 177.25 g/mol | [1] |
| Form | Hydrochloride (HCl) salt | Commercially available |
| Predicted LogP (Free Base) | 0.63 | [1] |
| pKa (Piperazine) | pKa1 ≈ 5.35, pKa2 ≈ 9.73 | [2] |
| General Solubility of Piperazine HCl Salts | Generally soluble in water and other polar solvents like methanol and ethanol. | [3][4] |
| General Stability of Piperazine HCl Salts | More stable than the free base, particularly in solution. | [5] |
The piperazine moiety contains two nitrogen atoms, making it a weak base. The formation of a hydrochloride salt significantly enhances its polarity and, consequently, its expected solubility in aqueous and polar protic solvents. The predicted LogP of the free base suggests a degree of lipophilicity, which might also allow for solubility in organic solvents like DMSO.
III. Tiered Experimental Workflow for Optimal Solvent Selection
A systematic, tiered approach is recommended to efficiently identify the most suitable solvent system. This workflow progresses from basic solubility assessments to more detailed stability and assay compatibility studies.
Caption: Tiered workflow for solvent selection.
Protocol 1: Tier 1 - Initial Solubility Screening
Objective: To qualitatively and quantitatively assess the solubility of 1-(3-Methylpyridin-2-yl)piperazine HCl in a panel of common laboratory solvents.
Materials:
-
1-(3-Methylpyridin-2-yl)piperazine HCl
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water, sterile
-
Ethanol (200 proof), anhydrous
-
Phosphate-buffered saline (PBS), 1x, sterile
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Preparation of Test Solvents: Aliquot the four test solvents (DMSO, water, ethanol, PBS) into separate, clearly labeled microcentrifuge tubes.
-
Weighing the Compound: Accurately weigh approximately 1-2 mg of 1-(3-Methylpyridin-2-yl)piperazine HCl into four separate microcentrifuge tubes.
-
Initial Solvent Addition: To each tube, add a calculated volume of the respective solvent to achieve a target concentration of 10 mg/mL.
-
Dissolution Attempts:
-
Vortexing: Vortex each tube vigorously for 2 minutes. Visually inspect for complete dissolution.
-
Sonication: If the compound is not fully dissolved, place the tubes in a sonicator bath for 10-15 minutes. Visually inspect again.
-
Gentle Warming: If solubility is still an issue, particularly for DMSO, warm the sample in a 37°C water bath for 5-10 minutes. Caution: Be mindful of potential degradation with heat-sensitive compounds.
-
-
Observation and Documentation: Record the solubility at each step for each solvent. Classify as "freely soluble," "sparingly soluble," or "insoluble."
Table 2: Solubility Screening Log
| Solvent | Visual Observation (after Vortex) | Visual Observation (after Sonication) | Visual Observation (after Warming) | Estimated Solubility |
| DMSO | ||||
| Water | ||||
| Ethanol | ||||
| PBS |
Protocol 2: Tier 2 - High-Concentration Stock Solution Preparation
Objective: To prepare a high-concentration stock solution (e.g., 10 mM) in the most promising solvent(s) for serial dilutions in biological assays.
Materials:
-
Selected solvent(s) from Tier 1
-
1-(3-Methylpyridin-2-yl)piperazine HCl
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered tips
Procedure:
-
Calculate Required Mass: Determine the mass of 1-(3-Methylpyridin-2-yl)piperazine HCl needed to prepare the desired volume and concentration of the stock solution.
-
Dissolution:
-
Transfer the weighed compound into a sterile amber vial.
-
Add the calculated volume of the chosen solvent.
-
Employ the most effective dissolution method determined in Tier 1 (vortexing, sonication, or gentle warming).
-
-
Visual Confirmation: Ensure the solution is clear and free of any particulates.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store at -20°C or -80°C for long-term stability.
-
Protocol 3: Tier 3 - Solution Stability Assessment
Objective: To evaluate the stability of the compound in the prepared stock solution under typical experimental conditions.
Materials:
-
Prepared stock solution of 1-(3-Methylpyridin-2-yl)piperazine HCl
-
LC-MS system (preferred) or HPLC-UV system
-
Incubators/refrigerators set to appropriate temperatures
Procedure:
This protocol is adapted from forced degradation study guidelines.[7][8]
-
Sample Preparation: Prepare several aliquots of the stock solution.
-
Storage Conditions: Store the aliquots under the following conditions:
-
-20°C (control)
-
4°C (refrigerated)
-
Room temperature (e.g., 25°C)
-
Elevated temperature (e.g., 40°C) to accelerate potential degradation.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, and 72 hours).
-
Analytical Method:
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
A decrease of >5-10% may indicate instability under those conditions.
-
For a more in-depth analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be used, especially for assessing stability in deuterated DMSO (DMSO-d6).[6][11]
Protocol 4: Tier 4 - Biological Assay Compatibility
Objective: To determine the maximum tolerable concentration of the chosen solvent in the biological assay and to confirm that the solvent does not interfere with the assay readout.
Materials:
-
The biological assay system of interest (e.g., cell line, enzyme)
-
Prepared stock solution
-
Assay-specific reagents and detection instruments
Procedure:
-
Solvent Toxicity/Interference Titration:
-
Prepare a serial dilution of the solvent (vehicle) in the assay medium, starting from a high concentration (e.g., 5%) down to the lowest expected final concentration (e.g., 0.01%).
-
Run the assay with these solvent concentrations in the absence of the test compound.
-
Determine the highest concentration of the solvent that does not significantly affect the assay readout (e.g., cell viability, enzyme activity). This is the maximum permissible final solvent concentration.
-
-
Vehicle Control in Compound Titration:
-
When testing 1-(3-Methylpyridin-2-yl)piperazine HCl, prepare a serial dilution of the compound in the chosen solvent.
-
Add the same volume of each dilution to the assay wells, ensuring the final solvent concentration remains constant and below the maximum permissible level determined in the previous step.
-
Crucially, include a "vehicle control" group that contains only the assay medium with the same final concentration of the solvent as the compound-treated wells.
-
-
Data Normalization: Normalize the data from the compound-treated wells to the vehicle control to account for any minor effects of the solvent.
Caption: Workflow for ensuring biological assay compatibility.
IV. Data Interpretation and Decision Making
-
Solubility: Based on the results from Tier 1, prioritize solvents that provide the highest solubility with the least aggressive dissolution methods. Given that 1-(3-Methylpyridin-2-yl)piperazine is an HCl salt, water and PBS are expected to be good candidates. DMSO is a universal solvent and should also be considered, especially if high stock concentrations are required.
-
Stability: The results from Tier 3 will guide the appropriate storage and handling of the stock solution. If degradation is observed at room temperature, it is crucial to keep the solution on ice during experiments and store it at -20°C or -80°C for the long term.
-
Assay Compatibility: The final solvent concentration in the assay should be kept as low as possible, typically below 0.5% for DMSO, to minimize the risk of solvent-induced artifacts.[7]
V. Conclusion and Recommendations
The selection of an appropriate solvent is a cornerstone of reliable and reproducible biological screening. For 1-(3-Methylpyridin-2-yl)piperazine HCl, a systematic evaluation of solubility, stability, and assay compatibility is essential. Based on the general properties of piperazine salts, it is recommended to start with an evaluation of water, PBS, and DMSO . The tiered experimental approach outlined in this guide provides a robust framework for researchers to confidently identify the optimal solvent system for their specific experimental needs, thereby ensuring the integrity and success of their screening campaigns.
VI. References
-
Benchchem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
-
Benchchem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
-
Dahal, U. P., Jones, J. P., Davis, J. A., & Rock, D. A. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
-
Li, W., & Jia, H. (2013). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate.
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
-
Solubility of Things. (n.d.). Piperazine dihydrochloride.
-
Benchchem. (n.d.). Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide.
-
Wang, T., & Yuan, M. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
-
Patel, K., & Patel, M. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. PMC.
-
Benchchem. (2025). The Pivotal Role of Deuterated DMSO in NMR Spectroscopy: A Technical Guide.
-
SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE.
-
Toh, T., & Lim, C. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. PubMed.
-
Wikipedia. (n.d.). Piperazine.
-
LookChem. (n.d.). 2(RS)-4-Methyl-1-(3-Methylpyridin-2-yl)-2-phenylpiperazine.
-
Rochelle, G. T., & Chen, E. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate.
-
Shcherbakov, D., & Poleshchuk, P. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
-
Beke, N., & Gáspári, Z. (2023). DMSO-Induced Unfolding of the Antifungal Disulfide Protein PAF and Its Inactive Variant: A Combined NMR and DSC Study. MDPI.
-
Papamokos, G., & Gerothanassis, I. P. (2021). On the molecular basis of H2O/DMSO eutectic mixtures by using phenol compounds as molecular sensors: a combined NMR and DFT study. RSC Publishing.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
-
Stasyuk, A. J., & Szatylowicz, H. (2015). NMR spectra of salicylohydroxamic acid in DMSO-d 6 solution: a DFT study. ResearchGate.
-
Cayman Chemical. (n.d.). 1-(3-Methylbenzyl)piperazine.
-
ChemicalBook. (n.d.). 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine.
-
ChemicalBook. (2026). 1-PYRIDIN-2-YLMETHYL-PIPERAZINE.
-
PubChem. (n.d.). 1-[(3-Chlorophenyl)-pyridin-2-ylmethyl]piperazine.
-
BLDpharm. (n.d.). 1420956-05-3|3-Methyl-1-(pyridin-2-yl)piperazine hydrochloride.
-
ChemicalBook. (n.d.). 61337-89-1(1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine) Product Description.
-
Hit2Lead. (n.d.). 1-(3-methylpyridin-2-yl)piperazine | SC-4014106.
Sources
- 1. Piperazine [sitem.herts.ac.uk]
- 2. Piperazine [medbox.iiab.me]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. swgdrug.org [swgdrug.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. bioagilytix.com [bioagilytix.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3-Methylpyridin-2-yl)piperazine Hydrochloride
Executive Summary
The synthesis of 1-(3-methylpyridin-2-yl)piperazine is mechanistically distinct from standard nucleophilic aromatic substitutions (
Standard protocols often result in low conversion (<40%) or difficulty separating the product from the excess piperazine required to drive the reaction.[1] This guide provides optimized protocols and troubleshooting workflows to overcome these specific kinetic and thermodynamic barriers.
Module 1: Reaction Optimization (Upstream)
Q1: My conversion rates are stalling at ~50% despite refluxing for 24 hours. Why is this happening?
Diagnosis:
You are likely facing a kinetic energy barrier caused by steric hindrance.[1] The 3-methyl group blocks the trajectory of the incoming nucleophile.[1] In standard solvents like acetonitrile or ethanol, the reflux temperature (80-82°C) is insufficient to overcome the activation energy (
The Solution: The "Solvent-Free Melt" Protocol To improve yield, you must increase the reaction temperature and the concentration of the nucleophile.[1]
Optimized Protocol:
-
Eliminate the Solvent: Mix 2-chloro-3-methylpyridine and Piperazine (anhydrous) directly.
-
Stoichiometry: Use a 1:4 to 1:5 molar ratio (Halide:Piperazine). The excess piperazine acts as both the solvent and the base to sponge up the HCl generated.[1]
-
Temperature: Heat the mixture to 130–140°C .
-
Note: This is above the melting point of piperazine (106°C), creating a homogeneous melt.
-
-
Time: Reaction typically completes in 6–8 hours under these conditions.[1]
Why this works:
-
Concentration Effect: In a melt, the concentration of the nucleophile is maximal, drastically increasing the reaction rate (
). -
Thermal Activation: 140°C provides the necessary energy to overcome the steric repulsion of the 3-methyl group.[1]
Q2: I am seeing a "Bis-coupled" impurity (A-P-A). How do I prevent this?
Diagnosis: The "Bis-coupled" impurity occurs when one piperazine molecule reacts with two molecules of 2-chloro-3-methylpyridine.[1][2] While the steric bulk of the 3-methyl group naturally discourages this, it can still occur if the local concentration of piperazine is too low.[1]
Troubleshooting Table: Stoichiometry Impact
| Ratio (Halide : Piperazine) | Primary Product Yield | Bis-Impurity Risk | Workup Difficulty |
| 1 : 1.5 | Low (<40%) | High | Low |
| 1 : 3.0 | Moderate (60-70%) | Moderate | Moderate |
| 1 : 5.0 | High (>85%) | Negligible | High (Requires washing) |
Corrective Action: Maintain a minimum 1:4 molar ratio . The statistical probability of a second halide attacking the bulky mono-substituted product is extremely low when surrounded by a sea of unreacted piperazine.[1]
Module 2: Workup & Purification (Downstream)
Q3: How do I efficiently remove the large excess of piperazine without distillation?
Diagnosis: Piperazine is highly water-soluble, whereas the product, 1-(3-methylpyridin-2-yl)piperazine, is significantly more lipophilic (LogP ~1.5 vs. Piperazine LogP -1.5).[1][2] You can exploit this polarity difference.
The "pH-Switch" Extraction Protocol:
-
Quench: Dilute the reaction mixture (or melt) with water.
-
Basify: Adjust pH to >12 using 50% NaOH.
-
Extraction: Extract with Toluene or Dichloromethane (DCM) .
-
Validation: Check the organic layer by TLC (MeOH/DCM 1:9). If piperazine spots (low
, stains with Ninhydrin) persist, repeat the water wash.
Q4: When forming the HCl salt, my product "oils out" instead of crystallizing. How do I fix this?
Diagnosis: "Oiling out" indicates the presence of water or an impure free base.[1] Piperazine salts are often hygroscopic.[1]
Crystallization Rescue Guide:
-
Dry the Free Base: Ensure the organic phase from the extraction is dried thoroughly over
and evaporated to a distinct oil/solid. -
Solvent Choice: Dissolve the free base in anhydrous Ethanol or Isopropanol (IPA) . Do not use water-containing solvents.[1]
-
Acid Source: Use HCl in Dioxane (4M) or HCl in Isopropanol . Avoid aqueous concentrated HCl.[1]
-
Addition Rate: Add acid dropwise at 0°C with vigorous stirring.
-
If Oiling Occurs:
-
Reheat the mixture to reflux until the oil dissolves.
-
Add a seed crystal (if available) or scratch the glass side.
-
Cool slowly to room temperature, then to 0°C. Rapid cooling traps impurities and causes oiling.
-
Module 3: Visualized Workflows
Figure 1: Reaction Logic & Impurity Control
Caption: Logical flow for selecting the correct synthetic pathway based on available equipment and scale.
Figure 2: Purification & Salt Formation Workflow
Caption: Step-by-step isolation protocol to ensure high-purity HCl salt formation.
[1]
References
-
Synthesis of Piperazine Derivatives (General Methodology)
-
Buchwald-Hartwig Amination of Pyridines
-
Purification of Piperazine via Salt Formation
-
Source: U.S. Patent 2,919,275.[1] "Purification of piperazine."
- Relevance: Describes the fundamental solubility differences and salt formation techniques (acetate/citrate/halide)
- URL
-
-
Properties of 1-(Pyridin-2-ylmethyl)piperazine (Analogous Compound)
-
Source: ChemicalBook / CAS Database.[1]
- Relevance: Provides physicochemical data (boiling points, solubility) for the structural analog, validating the lipophilicity arguments used in the extraction protocol.
-
Sources
- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 2. 1-PYRIDIN-2-YLMETHYL-PIPERAZINE | 55579-01-6 [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Removing impurities from 1-(3-Methylpyridin-2-yl)piperazine hydrochloride preparations
Welcome to the Technical Support Center for Arylpiperazine Intermediates. As a Senior Application Scientist, I have guided countless drug development teams through the bottleneck of piperazine intermediate purification. The 1-(3-Methylpyridin-2-yl)piperazine scaffold is notoriously prone to impurity retention due to its bidentate chelating ability and dual basic centers.
This guide shifts the paradigm from trial-and-error to rational, causality-driven purification. Below, you will find troubleshooting FAQs, quantitative impurity profiles, and self-validating protocols designed to ensure your hydrochloride preparations meet stringent pharmaceutical specifications.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my preparation contaminated with 1,4-bis(3-methylpyridin-2-yl)piperazine, and how do I remove it? Causality: Piperazine contains two secondary amine sites of equal reactivity. During nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, the mono-arylated product can undergo a second arylation, forming the bis-arylated impurity[1]. Solution: Exploit differential pKa values. The bis-arylated impurity lacks a free secondary amine and is significantly more lipophilic. By adjusting the aqueous phase to pH 4.5–5.0 during extraction, the desired mono-arylated product becomes protonated and water-soluble, while the bis-arylated impurity remains uncharged and can be washed away in the organic phase.
Q2: My batch has a dark discoloration and fails heavy metal limits. What is the cause? Causality: Arylpiperazines are frequently synthesized using palladium-catalyzed cross-coupling reactions[2]. The nitrogen atoms in both the piperazine and pyridine rings act as excellent bidentate ligands, strongly chelating residual Palladium (Pd) or Copper (Cu). Solution: Implement a functionalized silica scavenger (e.g., Silica-Thiol) during the free-base stage. The soft sulfur donors on the silica matrix thermodynamically outcompete the nitrogen ligands for the soft Pd(II) ions.
Q3: How do I eliminate unreacted piperazine from the final hydrochloride salt? Causality: To suppress the bis-arylation mentioned in Q1, syntheses often employ a large molar excess of piperazine (up to 10 equivalents)[1]. If not properly cleared, this excess co-precipitates as piperazine dihydrochloride[3]. Solution: Piperazine is highly soluble in water but poorly soluble in non-polar organics. Extensive aqueous washing of the organic layer containing the free-based product will completely partition the residual piperazine into the aqueous waste.
Q4: Why does my hydrochloride salt precipitate as a gummy oil instead of a crystalline solid? Causality: Rapid addition of concentrated HCl gas or ethereal HCl causes localized supersaturation. This traps solvent molecules and leads to "oiling out" (liquid-liquid phase separation) rather than crystallization. Furthermore, piperazine derivatives can form both mono- and dihydrochloride salts depending on the stoichiometry of the acid used, leading to mixed-phase oils[4]. Solution: Use a controlled, dropwise addition of a standardized ethereal HCl solution to the free base dissolved in a miscible anti-solvent system (e.g., Isopropanol) at 0–5 °C[5].
Part 2: Quantitative Impurity Profiling
Summarizing analytical targets is critical for batch validation. Use the table below to benchmark your HPLC and ICP-MS data against standard removal strategies.
| Impurity | Origin / Causality | Detection Method | Removal Strategy | Target Specification |
| 1,4-bis(3-methylpyridin-2-yl)piperazine | Over-arylation of piperazine | HPLC (RRT ~1.45) | pH-controlled extraction (pH 4.5) | < 0.10% (Area) |
| Unreacted Piperazine | Excess starting material | HPLC-ELSD (RRT ~0.20) | Aqueous washing of free base | < 0.05% (Area) |
| Palladium (Pd) / Copper (Cu) | Cross-coupling catalysts | ICP-MS | Silica-Thiol scavenging | < 10 ppm |
| Dihydrochloride Salt | Excess HCl during precipitation | Titration / NMR | Controlled 1.05 eq HCl addition | N/A (Form control) |
Part 3: Self-Validating Experimental Workflows
Every protocol below is designed as a closed-loop system. Do not proceed to the next step without passing the built-in validation checkpoint.
Protocol A: Free-Basing and Metal Scavenging
Objective: Remove residual piperazine and transition metals from the crude product.
-
Dissolution & pH Adjustment: Dissolve 10.0 g of crude 1-(3-Methylpyridin-2-yl)piperazine hydrochloride in 100 mL of deionized water. Slowly add 5M NaOH until the pH reaches 12.0.
-
Causality: The pKa of the piperazine secondary amine is ~9.8. Adjusting the pH to >11.8 ensures complete deprotonation, allowing the compound to partition entirely into the organic phase.
-
Validation Checkpoint: Use a calibrated pH meter. If the pH drops after 5 minutes of stirring, continue adding NaOH until a stable pH >11.8 is maintained.
-
-
Phase Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with deionized water (3 x 50 mL).
-
Causality: Unreacted piperazine is highly polar and partitions into the aqueous wash.
-
Validation Checkpoint: Spot the final aqueous wash on a TLC plate and stain with Ninhydrin. The absence of a purple spot confirms the complete removal of residual piperazine.
-
-
Metal Scavenging: Add 1.0 g of Silica-Thiol to the DCM solution and stir at 40 °C for 2 hours.
-
Validation Checkpoint: Filter the silica. The DCM solution must transition from a dark/yellowish hue to pale yellow or colorless.
-
Protocol B: Selective Hydrochloride Salt Crystallization
Objective: Isolate the pure mono-hydrochloride salt without oiling out.
-
Solvent Exchange: Concentrate the DCM solution in vacuo to yield the free base as an oil. Reconstitute in 100 mL of anhydrous Isopropanol (IPA).
-
Cooling: Cool the solution to 0–5 °C in an ice bath.
-
Controlled Acidification: Add 1.05 equivalents of 2M HCl in Diethyl Ether dropwise over 30 minutes under vigorous stirring.
-
Causality: IPA provides a steep solubility curve for the mono-hydrochloride salt while preventing the formation of the dihydrochloride salt[4].
-
Validation Checkpoint: If the solution becomes cloudy and forms a gummy oil at the bottom of the flask, immediately heat to 60 °C until redissolved, then cool at a slower rate (e.g., 0.5 °C/min).
-
-
Isolation: Filter the resulting crystals, wash with cold IPA (20 mL), and dry under vacuum at 40 °C for 12 hours.
-
Validation Checkpoint: Perform a silver nitrate (AgNO₃) titration to confirm the exact chloride content matches the theoretical value for the mono-hydrochloride salt (16.6% w/w).
-
Part 4: Process Visualization
Workflow for the purification of 1-(3-Methylpyridin-2-yl)piperazine hydrochloride.
Part 5: References
-
Optimization of key steps towards Rufinamide and Aripiprazole. Eindhoven University of Technology.[Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.[Link]
-
Preparation of N-arylpiperazines and other N-aryl compounds from aryl bromides as scaffolds. MOLspaces. [Link]
-
Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. National Institutes of Health (NIH).[Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 1-(3-Methylpyridin-2-yl)piperazine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 1-(3-methylpyridin-2-yl)piperazine. Below, we dissect the thermodynamic and kinetic barriers of this specific transformation, provide an interactive troubleshooting guide, and outline self-validating protocols to ensure high-yield synthesis.
Core Principles: The Chemistry of the 3-Methyl Group
The synthesis of 1-(3-methylpyridin-2-yl)piperazine typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-3-methylpyridine and piperazine[1]. However, this specific electrophile presents unique thermodynamic challenges compared to an unsubstituted 2-chloropyridine:
-
Electronic Deactivation: The 3-methyl group is electron-donating via hyperconjugation. This increases the overall electron density on the pyridine ring, which destabilizes the negatively charged Meisenheimer complex intermediate. Consequently, the activation energy required for the piperazine nucleophile to attack is significantly raised[2].
-
Steric Hindrance: The methyl group at the 3-position is directly ortho to the chloride leaving group. This creates a severe steric clash with the bulky, secondary amine of the incoming piperazine[3].
Because of these two factors, standard SNAr temperatures (80–100 °C) often result in stalled reactions. Optimizing the thermal energy input is critical to driving the reaction to completion without triggering secondary degradation pathways.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 100 °C with less than 40% conversion after 24 hours. Should I just wait longer? A: No. Prolonged heating at suboptimal temperatures often leads to solvent degradation or oxidation rather than product formation. The steric bulk of the 3-methyl group requires a higher kinetic energy to reach the transition state. We recommend increasing the temperature to 120–140 °C. Using microwave irradiation for 10–30 minutes at 120 °C is highly effective and minimizes the time the reagents are exposed to thermal stress[2].
Q2: I increased the temperature to 150 °C to force the reaction, but now I am seeing a major impurity with a mass corresponding to M+175. What is this? A: This is 1,4-bis(3-methylpyridin-2-yl)piperazine, the result of bis-arylation. At elevated temperatures, the newly formed 1-(3-methylpyridin-2-yl)piperazine can act as a nucleophile and attack a second molecule of 2-chloro-3-methylpyridine[1]. Causality & Solution: Temperature and stoichiometry are intimately linked. If you must operate at >130 °C, you must use a massive excess of piperazine (5 to 10 equivalents) to statistically favor mono-arylation. Alternatively, switch to mono-Boc-protected piperazine to completely block the second nitrogen.
Q3: At 140 °C, my reaction mixture turns into a black tar and the yield drops. How can I prevent this? A: Black tar indicates thermal degradation and oxidation of the piperazine ring, which is highly susceptible to oxidation at high temperatures in the presence of trace oxygen. Causality & Solution: Ensure the reaction is strictly degassed (sparged with N2 or Ar for 15 minutes) and run under an inert atmosphere. If degradation persists, the thermal threshold of your specific setup has been crossed. You should abandon the SNAr approach and switch to a Palladium-catalyzed Buchwald-Hartwig amination, which proceeds efficiently at lower temperatures (80–100 °C)[4].
Quantitative Data: Temperature Optimization Matrix
The following table summarizes the expected outcomes of the SNAr reaction (using 5 eq. of piperazine in NMP) across a temperature gradient.
| Temperature (°C) | Time (h) | Conversion (%) | Bis-arylation (%) | Degradation / Color | Recommendation |
| 80 | 24 | 15 | < 1 | None (Pale Yellow) | Too low; kinetic stall due to steric clash. |
| 100 | 24 | 45 | 2 | None (Yellow) | Suboptimal; requires excessive reaction time. |
| 120 | 12 | 88 | 5 | Mild (Orange) | Optimal for conventional thermal heating. |
| 140 | 4 | 95 | 12 | Moderate (Brown) | Good for Microwave; requires excess piperazine. |
| 160 | 4 | 70 | 18 | Severe (Black Tar) | Avoid; thermal degradation dominates. |
Experimental Workflows
Protocol A: Microwave-Assisted SNAr (High-Temperature, Short-Duration)
This protocol utilizes rapid, high-temperature heating to overcome the activation barrier while minimizing the time available for bis-arylation and thermal degradation[2].
-
Preparation: In a 10 mL microwave vial, combine 2-chloro-3-methylpyridine (1.0 mmol), anhydrous piperazine (5.0 mmol, 5 eq.), and triethylamine (1.5 mmol) in 3 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Causality Note: The 5-fold excess of piperazine is strictly required at this temperature to statistically suppress the formation of the bis-arylated impurity.
-
-
Degassing: Seal the vial and purge the solution by bubbling nitrogen gas through it for 5 minutes to prevent oxidative tar formation.
-
Irradiation: Heat in a dedicated microwave synthesizer at 120 °C for 15 minutes.
-
Self-Validation Checkpoint: Cool to room temperature. The solution should be orange. Perform TLC (DCM:MeOH 9:1). You should observe complete consumption of the starting material (Rf ~0.8) and a new, highly polar spot (Rf ~0.2, stains strongly with ninhydrin). If the starting material persists, re-seal and subject to an additional 5 minutes of irradiation.
-
Workup: Dilute with 15 mL of water and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to effectively remove the NMP and excess piperazine.
Protocol B: Buchwald-Hartwig Amination (Low-Temperature Alternative)
Use this protocol when the substrate or parallel functional groups cannot tolerate temperatures >100 °C[4].
-
Preparation: In an oven-dried Schlenk flask, combine 2-chloro-3-methylpyridine (1.0 mmol), piperazine (1.2 mmol), NaOtBu (1.5 mmol), Pd2(dba)3 (2 mol%), and BINAP (4 mol%).
-
Causality Note: NaOtBu is a strong base required to deprotonate the amine, while the BINAP ligand provides the necessary bite angle to facilitate reductive elimination at the sterically hindered 2-position.
-
-
Solvent Addition: Add 5 mL of anhydrous, thoroughly degassed toluene.
-
Heating: Heat at 80 °C under a strict nitrogen atmosphere for 8 hours.
-
Self-Validation Checkpoint: The mixture should remain a dark red/purple suspension, indicating an active Pd(0) catalytic cycle. If the solution turns black and precipitates "Pd black", the catalyst has deactivated (likely due to oxygen ingress), and the reaction will not proceed further.
Workflow Visualization
Fig 1. Decision matrix for optimizing 1-(3-methylpyridin-2-yl)piperazine reaction temperatures.
References
-
[2] The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. Gothenburg University Publications Electronic Archive (GUPEA). Available at:
-
[3] Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Thieme Connect. Available at:
-
[1] US4465683A - Anti-psychotic agents. Google Patents. Available at:
-
[4] Synthetic Approaches to the New Drugs Approved During 2015. Journal of Medicinal Chemistry, ACS Publications. Available at:
Sources
Minimizing side reactions during the synthesis of pyridyl piperazines
Topic: Minimizing Side Reactions & Optimizing Selectivity
Ticket Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Deceptive Simplicity
The coupling of a pyridine ring with piperazine is a cornerstone reaction in medicinal chemistry, yielding scaffolds found in numerous GPCR ligands and kinase inhibitors (e.g., Palbociclib, Indinavir). However, this "simple" C–N bond formation is often plagued by three distinct failure modes: Bis-arylation (formation of the "dumbbell" dimer), Regio-isomerization (attacking the wrong carbon on the pyridine), and Catalyst Deactivation (in Palladium-catalyzed routes).
This guide deconstructs these failure modes, providing mechanistic insights and self-validating protocols to ensure single-product outcomes.
Module 1: The Pathway (Activated Pyridines)
Applicability: Use this route when the pyridine contains strong Electron Withdrawing Groups (EWGs) like
Critical Failure Mode: Bis-Arylation
Because piperazine has two nucleophilic nitrogens (
Troubleshooting Protocol: Kinetic Control
| Variable | Recommendation | Mechanistic Rationale |
| Stoichiometry | 5.0 - 10.0 equiv. of Piperazine | Statistical probability. Flooding the reaction with nucleophile ensures the electrophile collides with unreacted piperazine rather than the product. |
| Addition Mode | Inverse Addition | Add the Halopyridine dropwise to the Piperazine solution. This maintains a high [Piperazine]/[Pyridine] ratio throughout the reaction. |
| Solvent | Acetonitrile or DMSO | Polar aprotic solvents stabilize the Meisenheimer complex intermediate, lowering the activation energy for the first substitution. |
Critical Failure Mode: Regioselectivity (The 2,4-Dichloro Paradox)
In 2,4-dichloropyridine, both chlorines are activated, but they are not equal.
-
Observation: The C4-chlorine is significantly more reactive than the C2-chlorine in
. -
Root Cause: The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the ring nitrogen (para-position), which can accept the negative charge.[1] Attack at C2 requires the charge to be delocalized onto carbons or necessitates a higher energy transition state.
Visualizing Regioselectivity Logic
Caption: Kinetic preference in SNAr of 2,4-dichloropyridine favors C4 substitution due to resonance stabilization by the pyridine nitrogen.
Module 2: The Buchwald-Hartwig Pathway (Unactivated Pyridines)
Applicability: Required for halopyridines lacking EWGs (e.g., 3-bromopyridine, 2-chloropyridine).
Critical Failure Mode: Catalyst Poisoning
Pyridines are excellent ligands. The nitrogen lone pair can bind to the Palladium (Pd) center, displacing the phosphine ligand and shutting down the catalytic cycle. This results in "stalled" reactions where starting material remains despite heating.
The Solution: Steric Crowding
You must use bulky, electron-rich phosphine ligands that physically block the pyridine nitrogen from coordinating to the metal center while still allowing the oxidative addition of the C-X bond.
Recommended Ligand Systems:
-
BINAP: The classic standard. Good for 3-substituted pyridines.
-
Xantphos: Excellent for 2-halopyridines; the wide bite angle facilitates reductive elimination.
-
Buchwald Gen 3/4 Precatalysts (e.g., XPhos Pd G4): These activate rapidly and the bulky biaryl ligands prevent poisoning.
Critical Failure Mode: Protodehalogenation (Reduction)
-
Symptom: You isolate pyridine (H-Py) instead of the product (Pip-Py).
-
Cause:
-hydride elimination from the amine or solvent, or presence of moisture. -
Fix:
-
Switch base from NaOtBu to
or (anhydrous). -
Ensure solvent (Toluene/Dioxane) is rigorously dry.[2]
-
Avoid alcohol solvents.
-
Visualizing the Poisoning Pathway
Caption: The bifurcation between productive oxidative addition and non-productive catalyst poisoning by the pyridine nitrogen.
Module 3: Standardized Protocols
Protocol A: Microwave-Assisted (For Activated Pyridines)
Best for: 2-chloro-3-nitropyridine, 4-chloropyridine-2-carbonitrile.
-
Prepare Vessel: In a 10 mL microwave vial, dissolve Halopyridine (1.0 mmol, 1.0 eq) in Acetonitrile (3 mL).
-
Add Nucleophile: Add Piperazine (5.0 mmol, 5.0 eq). Note: If using piperazine HCl salt, add 6.0 eq of DIPEA.
-
Reaction: Seal and heat to 100°C for 15-30 minutes (monitor by LCMS).
-
Workup (Crucial for removing excess piperazine):
-
Evaporate Acetonitrile.
-
Dissolve residue in DCM.
-
Wash 1: Water (removes bulk piperazine).
-
Wash 2: Saturated
(removes traces). -
Dry over
and concentrate.
-
Protocol B: Buchwald-Hartwig Coupling (For Unactivated Pyridines)
Best for: 3-bromopyridine, 2-chloropyridine.
-
Inert Setup: Flame-dry a Schlenk tube or vial; cool under Argon.
-
Solids: Add Halopyridine (1.0 eq), N-Boc-Piperazine (1.2 eq),
(2.0 eq), and Xantphos (0.05 eq). -
Catalyst: Add
(0.025 eq) or XPhos Pd G4 (0.02 eq). -
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Degas: Sparge with Argon for 5 minutes.
-
Heat: Seal and heat to 100°C overnight.
-
Deprotection: After purification, remove Boc group with 4M HCl in Dioxane (RT, 1h).
Frequently Asked Questions (FAQs)
Q1: I am seeing a "double mass" peak (M+M) in my LCMS. What happened? A: You have formed the bis-pyridyl piperazine. This happens if your piperazine equivalents were too low (acting as a linker between two pyridine rings). Increase piperazine to 5-10 equivalents or use N-Boc-piperazine to physically prevent the second reaction.
Q2: My Buchwald reaction turns black immediately and yields are <10%. A: "Palladium Black" formation indicates the catalyst is crashing out of solution, likely due to instability.
-
Check your ligand: Is it old/oxidized?
-
Check your temp: 100°C might be too aggressive for the catalyst stability; try 80°C.
-
Top Fix: Switch to a pre-catalyst (like XPhos Pd G4) which is more stable than mixing
+ Ligand in situ [4].
Q3: Can I control regioselectivity on 2,4-dichloropyridine to get the C2 product?
A: It is difficult via
Q4: How do I remove the excess piperazine without a column? A: Piperazine is highly water-soluble. A generic workup involves diluting the reaction mixture with Ethyl Acetate and washing 3x with water.[2] If your product is amphoteric, be careful with pH; keeping the aqueous layer slightly basic (pH 9) keeps piperazine in the water while your arylated product (more lipophilic) stays in the organic layer.
References
-
Regioselectivity in SNAr of Dichloropyrimidines/Pyridines. WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." 3[2][4][5][6]
-
Optimizing N-arylation of Piperazine. BenchChem. "Optimizing reaction conditions for N-arylation of piperazine." 2
-
Troubleshooting Buchwald-Hartwig of 2-Bromopyridines. BenchChem. "Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." 7
-
Buchwald-Hartwig Design & Precatalysts. WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" 8
-
Synthesis of Piperazine-Containing Drugs. MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification Strategies for Hygroscopic 1-(3-Methylpyridin-2-yl)piperazine Hydrochloride
Welcome to the technical support guide for 1-(3-Methylpyridin-2-yl)piperazine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges related to the inherent hygroscopicity and purity of this valuable synthetic intermediate. As a hydrochloride salt, this compound possesses specific physicochemical properties that can be leveraged for effective purification. However, its tendency to readily absorb atmospheric moisture is a critical factor that complicates handling, accurate measurement, and can impact downstream applications.[1] This guide provides a series of troubleshooting questions and detailed, field-proven protocols to address these challenges, ensuring you can obtain and maintain a high-purity, anhydrous final product.
Section 1: Initial Assessment & Handling
Proper handling from the moment you receive or synthesize your compound is the first line of defense against moisture-related issues.[2] Neglecting these initial steps can introduce significant variability into your experiments and complicate purification efforts.
Q1: My container of 1-(3-Methylpyridin-2-yl)piperazine hydrochloride has been opened. What are the immediate best practices for storage and handling?
A1: Due to its hygroscopic nature, minimizing exposure to ambient atmosphere is paramount.[3] Once a container is opened, the headspace air will introduce moisture, which the compound will readily absorb.
Immediate Actions & Best Practices:
-
Work Quickly: Weigh out the required amount of material swiftly and reseal the primary container immediately. Avoid leaving the container open on the bench.[3]
-
Inert Atmosphere: If available, handle the compound inside a glove box or glove bag with a controlled low-humidity environment.[4] For less stringent requirements, flushing the container's headspace with a dry, inert gas like nitrogen or argon before sealing can be effective.
-
Proper Storage: Store the sealed container inside a desiccator containing an active drying agent.[1] For long-term storage, placing the primary container in a larger, heat-sealed, laminated foil bag with desiccant pouches is an excellent industrial practice.[5]
-
Container Choice: Use containers with tight-fitting seals. For frequently accessed materials, consider portioning the bulk sample into smaller, single-use vials to prevent repeated exposure of the entire batch to air.
| Desiccant Type | Application | Considerations |
| Silica Gel (Indicating) | General purpose, reusable | Lower capacity than other agents; blue-to-pink transition indicates saturation.[1] |
| Molecular Sieves (3Å or 4Å) | High efficiency, especially at low humidity | Ideal for achieving very dry conditions; must be activated by heating before use.[1] |
| Calcium Chloride | High capacity | Can form a liquid brine when saturated, requiring careful containment.[1] |
| Phosphorus Pentoxide (P₄O₁₀) | Extremely aggressive drying | Highly effective but corrosive and hazardous; typically used in vacuum desiccators for final drying. |
Section 2: Quantifying the Problem - Water Content Determination
Before attempting purification, it is crucial to quantify the extent of water contamination. This baseline measurement will validate the success of your drying and purification strategy.
Q2: My compound appears clumpy and doesn't yield a sharp melting point. How can I accurately determine the water content instead of just assuming it's "wet"?
A2: Visual inspection is unreliable. The gold standard for accurate water determination is Karl Fischer (KF) Titration, as it is selective for water and is not affected by the loss of other volatile substances.[6]
-
Why Not "Loss on Drying"? Simply heating the sample to measure weight loss (thermogravimetric analysis or drying in an oven) can be misleading. If any residual solvents are present, they will also evaporate, leading to an overestimation of the water content. KF titration is a chemical reaction that specifically consumes water.[6]
Experimental Protocol: Karl Fischer Titration
-
Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for very low water content (<0.1%), while volumetric is suitable for higher levels.[7][8]
-
Sample Preparation: The solid sample must be fully dissolved in a suitable anhydrous KF solvent (e.g., methanol-based reagents) to make all water accessible for titration.[9] If the hydrochloride salt has poor solubility in the standard solvent, specialized reagents containing co-solvents may be necessary.[7]
-
Titration: Add a precisely weighed amount of your compound directly into the titration cell. The instrument will automatically titrate with the KF reagent (containing iodine) until the endpoint is reached, where excess iodine is detected.[9]
-
Calculation: The instrument's software will calculate the water content, typically expressed as a weight percentage (%) or in parts per million (ppm).
A reproducible purity determination by methods like quantitative NMR (qNMR) is highly dependent on controlling humidity during sample weighing and preparation, as the water content directly impacts the calculated purity value.[10][11][12]
Section 3: Purification Protocols
If your compound contains chemical impurities in addition to water, a more involved purification strategy is required. The choice of method depends on the nature and quantity of the impurities.
Workflow: Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Q3: I have minor non-polar impurities detected by HPLC. Is there a quick purification method short of full recrystallization?
A3: Yes. If the impurities are significantly less polar than your highly polar hydrochloride salt, a simple solvent wash or slurry is very effective.
Protocol: Solvent Wash/Slurry
-
Place the solid hydrochloride salt in a flask.
-
Add a volume of a non-polar solvent (e.g., ethyl acetate, diethyl ether, or hexane) in which the salt is poorly soluble.[13]
-
Stir the resulting slurry vigorously at room temperature for 15-30 minutes. The non-polar impurities will dissolve in the solvent while the salt remains a solid.
-
Filter the solid using a Büchner funnel, wash the filter cake with a small amount of fresh, cold non-polar solvent.
-
Proceed immediately to Section 4: Effective Drying Techniques .
Q4: My sample is significantly impure, or recrystallization has failed to remove a persistent impurity. What is a more robust purification method?
A4: For highly impure samples, an acid-base extraction (often called a "salt break") is an exceptionally powerful purification technique.[14] This method exploits the dramatic change in solubility between the hydrochloride salt (polar, water-soluble) and its corresponding freebase (non-polar, organic-soluble).[15]
Workflow: Acid-Base Extraction for Purification
Caption: Step-by-step workflow for purification via acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolution & Basification: Dissolve the impure hydrochloride salt in a minimal amount of water. Add this solution to a separatory funnel. Slowly add a base (e.g., 1M NaOH solution) while swirling until the solution is strongly basic (pH > 10, check with pH paper). You may see the freebase precipitate or form an oil.
-
Extraction: Extract the aqueous solution 2-3 times with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. The neutral freebase form of your compound will move into the organic layer, leaving behind polar, water-soluble impurities.[15]
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Salt Re-formation: While stirring the dried organic solution, slowly add a solution of anhydrous HCl (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane) dropwise. The pure 1-(3-Methylpyridin-2-yl)piperazine hydrochloride will precipitate out of the non-polar solvent.[15]
-
Isolation: Collect the pure, crystalline salt by filtration, wash the filter cake with a small amount of the organic solvent (e.g., diethyl ether), and proceed immediately to drying.
Section 4: Effective Drying Techniques
Drying is the most critical final step for a hygroscopic compound. Improper or incomplete drying will negate the effort of purification.
Q5: I've purified my compound, but it still contains residual solvent and/or water. What is the most effective way to get a truly dry, free-flowing powder?
A5: Standard oven drying is often insufficient and can risk thermal decomposition. High-vacuum drying is the preferred method.
| Drying Method | Temperature | Pressure | Efficacy & Notes |
| Air Drying | Ambient | Atmospheric | Not Recommended. Will actively absorb atmospheric moisture. |
| Standard Oven | 40-60 °C | Atmospheric | Ineffective for removing bound water; high risk of moisture reabsorption upon cooling.[2][3] |
| Desiccator (Vacuum) | Ambient | High Vacuum | Good for removing residual non-polar solvents. Placing a dish of a strong desiccant like P₄O₁₀ in the desiccator will aggressively remove water.[16] |
| Vacuum Oven | 40-50 °C (or highest temp without decomposition) | High Vacuum | Highly Recommended. The combination of gentle heat and high vacuum is very effective for removing both water and residual organic solvents. |
| Abderhalden's Drying Pistol | Set by boiling solvent | High Vacuum | A classic, highly effective laboratory technique for drying at a specific temperature under high vacuum in the presence of a desiccant. |
Protocol: High-Vacuum Oven Drying
-
Spread the filtered compound in a thin layer on a watch glass or petri dish to maximize surface area.
-
Place the sample in a vacuum oven.
-
Begin pulling a high vacuum. Only once a deep vacuum is established should you slowly increase the temperature to a moderate level (e.g., 40-50 °C, confirm thermal stability first if unknown).
-
Dry for several hours (or overnight for best results) until the weight is constant.
-
Crucially , allow the oven to cool completely before breaking the vacuum. Break the vacuum with a dry, inert gas like nitrogen or argon, not ambient air.
-
Immediately transfer the dry sample to a desiccator for storage.
Section 5: Final Purity Verification
Always validate your final product to ensure the purification and drying were successful.
Q6: How do I confirm that my final product is both pure and dry?
A6: A combination of analytical techniques is required for full confirmation.
-
Chemical Purity (HPLC): An HPLC chromatogram should show a single major peak with purity >98% (or your desired specification).[] The impurities you targeted for removal should be significantly reduced or absent.
-
Structural Identity (NMR): ¹H NMR spectroscopy will confirm the chemical structure is correct and should show no significant signals corresponding to impurities. The residual solvent peaks should be minimal.
-
Water Content (Karl Fischer Titration): A final KF analysis is non-negotiable. It should confirm that the water content is below your target threshold (e.g., <0.1%).[9] This is the ultimate proof that you have successfully managed the compound's hygroscopicity.
By following these structured protocols and understanding the chemical principles behind them, you can reliably purify and handle hygroscopic 1-(3-Methylpyridin-2-yl)piperazine hydrochloride, ensuring the quality and reproducibility of your research.
References
-
Hanna Instruments. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
Wikipedia. (2024). Karl Fischer titration. Retrieved from [Link]
-
Ayorinde, F. O., et al. (2022). Determination of Water Content using the Karl Fischer Coulometric Method. Bio-protocol, 12(15), e4487. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]
-
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
- Google Patents. (1976). US3972128A - Process for drying hygroscopic materials.
-
NurdRage. (2009, November 15). How to make a Desiccator Bag for Drying Chemicals. YouTube. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
-
Scholars Crossing. (2021). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]
-
ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]
-
Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1207. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
-
ResearchGate. (2021, January). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). Retrieved from [Link]
-
ACS Publications. (2019, April 12). Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. Retrieved from [Link]
-
Krebs Swiss. (n.d.). Purification of salt for chemical and human consumption. Retrieved from [Link]
-
J-Stage. (2021, January 1). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). Retrieved from [Link]
-
PubMed. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]
-
PubMed. (2021). Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR). Retrieved from [Link]
-
Ortiz Lara, J. C. (2024). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. Boletín de la Sociedad Química de México, 18(1). Retrieved from [Link]
-
MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link]
Sources
- 1. ibisscientific.com [ibisscientific.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. tutorchase.com [tutorchase.com]
- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. Karl Fischer water content titration - Scharlab [scharlab.com]
- 8. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) [jstage.jst.go.jp]
- 12. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. designer-drug.com [designer-drug.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Resolving Baseline Noise in HPLC Analysis of 1-(3-Methylpyridin-2-yl)piperazine HCl
Executive Summary & Analyte Profile
The Challenge: Analyzing 1-(3-Methylpyridin-2-yl)piperazine HCl presents a "perfect storm" for baseline noise. This molecule possesses two distinct challenges:
-
Low UV Absorbance: The piperazine ring lacks a strong chromophore. While the pyridine ring absorbs UV, optimal sensitivity often requires detection at 210–220 nm . At this range, mobile phase transparency is critical; even minor impurities amplify noise.
-
Basicity: The piperazine nitrogen (
) and pyridine nitrogen ( ) are protonated at neutral/acidic pH. This leads to strong interactions with residual silanols on silica columns, causing peak tailing that can be mistaken for baseline irregularities or "humps."
This guide moves beyond generic advice, treating the HPLC system and chemistry as a coupled ecosystem to resolve noise at the source.
Module 1: The Chemistry of Noise (Mobile Phase Optimization)
Core Principle: At 210 nm, your mobile phase is not just a carrier; it is an optical filter. Most baseline noise in this analysis stems from the UV Cutoff of the solvent or additive.
Critical Decision: Acetonitrile vs. Methanol
Recommendation: You must use Acetonitrile (ACN) . Do not use Methanol (MeOH).
-
The Causality: Methanol has a UV cutoff around 205–210 nm.[1] At your detection wavelength, MeOH absorbs significant energy.[1][2] As a gradient progresses (e.g., 5% to 60% B), the baseline will drift upward dramatically, and mixing thermodynamics will create "mixing noise" (sine-wave patterns).
-
Evidence: Acetonitrile has a UV cutoff of ~190 nm, providing a transparent window for your analyte .
Buffer Selection: The "TFA Trap"
Many protocols for amines use Trifluoroacetic Acid (TFA) to suppress silanol interactions.
-
The Issue: TFA absorbs strongly at 210 nm. It acts as an "ion-pairing agent" but causes baseline drift and high background noise.
-
The Solution:
-
For LC-UV (Preferred): Switch to Phosphate Buffer (20-50 mM, pH 2.5–3.0) . Phosphates are UV-transparent and suppress silanol ionization effectively.
-
For LC-MS (Required): Use Formic Acid (0.1%) but ensure it is "LC-MS Grade" to minimize metal adduct noise.
-
Protocol: Preparation of the "Quiet" Mobile Phase
-
Step 1: Dissolve Phosphate salts in ultrapure water (18.2 MΩ).
-
Step 2: Adjust pH before adding organic solvent.
-
Step 3: Filter through a 0.22 µm Nylon membrane . (Do not use simple paper filters; they introduce cellulose fibers that spike the baseline).
-
Step 4: Degas is mandatory. (See Module 2).
Module 2: Hardware & Physical Parameters
Core Principle: Noise often mimics chemistry but originates from "frothing" or pulsation.
The Degassing Imperative
Basic amines like 1-(3-Methylpyridin-2-yl)piperazine are often analyzed using gradients. When ACN and Water mix, the solution contracts and releases dissolved gas (exothermic mixing).
-
Symptom: Random spikes or "sawtooth" noise.
-
Fix: Sonication is insufficient. You must use an in-line vacuum degasser or Helium sparging.[3]
Diagram: Diagnostic Logic Tree for Baseline Noise
Use this workflow to identify the root cause based on the shape of the noise.
Figure 1: Diagnostic logic tree for isolating the source of baseline noise based on signal morphology.
Module 3: Silanol Activity & Column Care[4]
Core Principle: Sometimes "noise" is actually chemical tailing. The basic piperazine moiety binds to acidic silanols on the silica surface, creating a "smear" that raises the baseline or creates ghost peaks.
The Mechanism of Interaction
The pyridine and piperazine nitrogens are protonated (
Diagram: Silanol Blocking Strategy
Figure 2: Mechanism of silanol interaction and the role of mobile phase modifiers (Blockers) in sharpening peaks.
Recommended Column Chemistry:
-
Use a "Base-Deactivated" (BDS) or Hybrid (Ethylene-Bridged) C18 column. These have fewer free silanols.
-
Avoid standard silica columns unless using high pH (> pH 9) mobile phases (only compatible with hybrid columns).
Troubleshooting FAQ Matrix
| Symptom | Probable Cause | Corrective Action |
| Sine wave baseline (Period ~1-2 min) | Incomplete mixing of TFA/ACN. | Pre-mix your mobile phase. Instead of running Line A (0.1% TFA Water) and Line B (0.1% TFA ACN), mix them manually to 90:10 and 10:90 in the bottles. This reduces the pump's mixing burden . |
| Sharp, random spikes | Air bubbles in the flow cell. | Apply a back-pressure regulator (approx. 100 psi) after the detector to keep bubbles in solution. |
| High background absorbance (>1.0 AU) | Dirty flow cell or low-quality solvent. | Flush flow cell with 10% Nitric Acid (remove column first!) followed by water, then Isopropanol. Switch to HPLC-grade ACN. |
| Drift during gradient | Refractive Index (RI) or Absorbance change. | If using TFA, balance the absorbance. Add slightly less TFA to the organic line (e.g., 0.1% in Water, 0.08% in ACN) to compensate for ACN's refractive index . |
References
-
Shimadzu Corporation. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? Retrieved from [Link]
-
Agilent Technologies. (2022). LC Troubleshooting Series: Baseline Issues. Retrieved from [Link]
-
Taylor, T. (2019). HPLC Diagnostic Skills – Noisy Baselines. LCGC Blog. Retrieved from [Link]
-
Chromedia. (2025).[3][4] Troubleshooting LC: Silanol Activity. Retrieved from [Link]
Sources
Stabilization of 1-(3-Methylpyridin-2-yl)piperazine hydrochloride in solution over time
Executive Summary
1-(3-Methylpyridin-2-yl)piperazine hydrochloride (1-(3-MP)P[1]·HCl) is a critical intermediate and pharmacophore often used in the synthesis of serotonin receptor ligands (e.g., 5-HT receptor antagonists). While the hydrochloride salt offers improved stability over the free base, the molecule remains susceptible to oxidative N-dealkylation , photolytic degradation (via the pyridine ring), and hygroscopic hydrolysis .
This guide provides a self-validating system for maintaining solution integrity, moving beyond simple "storage instructions" to a mechanistic understanding of why degradation occurs and how to prevent it.
Module 1: Critical Troubleshooting (The "Emergency Room")
Use this decision matrix if you observe immediate physical changes in your solution.
Symptom: Solution Discoloration (Yellowing/Browning)
-
Diagnosis: Oxidative Degradation (N-Oxide Formation) .[1]
-
Immediate Action:
-
Stop: Do not use for quantitative assays (HPLC/MS). The molar concentration is compromised.[1]
-
Verify: Check the UV-Vis spectrum. A bathochromic shift (red shift) or new absorbance bands >300 nm confirms the presence of oxidized byproducts.[1]
-
Remediation: Discard the solution. For the next batch, implement the Inert Gas Sparging protocol (see Module 2).
-
Symptom: Precipitation / Cloudiness[1][4]
-
Diagnosis: Free Base Reversion or "Salting Out" .
-
Immediate Action:
-
Check pH: If pH > 7.5, the risk of free base precipitation increases.[1]
-
Adjust: Carefully titrate with dilute HCl to return pH to < 6.0.
-
Solvent Check: If using high organic content (e.g., >50% Acetonitrile) in a buffer, salt solubility may decrease.[1] Dilute with water if the application allows.[1]
-
Troubleshooting Logic Flow
Figure 1: Decision matrix for diagnosing solution instability.
Module 2: The Stability Protocol (Preventative Medicine)
To ensure long-term stability, you must control three variables: Oxygen , Light , and pH .
Solvent Preparation (The "Degassing" Rule)
Dissolved oxygen is the primary enemy of piperazine derivatives.
-
Protocol: Sparge all aqueous buffers with Helium or Argon for 15 minutes before adding the solid compound.
-
Why? Removing dissolved oxygen prevents the radical initiation step of N-oxidation.[1] Argon is heavier than air and provides a "blanket" over the solution.[1]
Buffer Selection
Avoid phosphate buffers if your experiment involves transition metals, as they can precipitate.[1]
-
Recommended: Acetate buffer (pH 4.0 – 5.[1]0) or Citrate buffer.
-
Why? Slightly acidic conditions protonate the piperazine nitrogens, stabilizing them against oxidation and preventing free-base precipitation.[1]
Storage Conditions
| Variable | Recommendation | Scientific Rationale |
| Temperature | -20°C (Frozen) | Arrhenius equation dictates that lower T exponentially slows degradation rates.[1] |
| Container | Amber Glass | The pyridine ring absorbs UV light.[1] Amber glass blocks <400nm wavelengths, preventing photolysis.[1] |
| Headspace | Argon/Nitrogen | Displaces oxygen in the vial headspace to prevent surface oxidation.[1] |
| Time limit | < 24 Hours (4°C) | In solution, hydrolysis and oxidation are inevitable.[1] Fresh prep is best.[1] |
Stabilization Workflow
Figure 2: Optimal workflow for preparing stable stock solutions.
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I autoclave a stock solution of 1-(3-MP)P·HCl?
-
Answer: No.
-
Reasoning: High heat (121°C) combined with moisture will accelerate hydrolysis and potentially cleave the methyl-pyridine bond or degrade the piperazine ring. Use 0.22 µm sterile filtration (PVDF or PES membranes) instead.[1]
Q2: My compound clumped together in the bottle before I even dissolved it. Is it safe to use?
-
Answer: Proceed with caution.
-
Reasoning: Piperazine salts are hygroscopic [1].[1][5][6][7] Clumping indicates moisture absorption.[1][6] While the chemical structure might still be intact, the weight now includes water mass, making quantitative weighing inaccurate.
-
Fix: Dry the solid in a desiccator over P₂O₅ overnight before weighing, or determine water content via Karl Fischer titration if high precision is required.
Q3: Why is the "3-methyl" group important for stability?
-
Answer: The methyl group at the 3-position of the pyridine ring provides steric hindrance .
-
Insight: While it primarily influences receptor binding affinity, sterically it can slightly protect the pyridine nitrogen from coordination with metals, but it does not protect the distal piperazine nitrogen from oxidation. Do not assume the methyl group confers total stability.[1]
Q4: Can I use DMSO as a stock solvent?
-
Answer: Yes, but with caveats.
-
Details: DMSO is an excellent solvent for this compound.[1] However, DMSO is hygroscopic and can act as an oxidant under certain conditions.[1] Store DMSO stocks at -20°C and avoid repeated freeze-thaw cycles, which introduce moisture [2].[1]
References
-
BenchChem. (2025).[1][7] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from
-
Cayman Chemical. (2026).[1][3] Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride) (Analogous stability data). Retrieved from
-
PubChem. (2025).[1][4] Piperazine, hydrochloride (Compound Summary).[1][4] National Library of Medicine.[1] Retrieved from
-
Fisher Scientific. (2009).[1] Safety Data Sheet: 1-(2-Pyridyl)piperazine. Retrieved from
-
Lau, T., et al. (2018).[1][8] Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Retrieved from
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Challenges in 3-Methylpyridine Piperazine Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the C-N cross-coupling of 3-methylpyridine and piperazine. The inherent steric hindrance posed by the methyl group at the C3 position of the pyridine ring presents a significant hurdle to achieving high yields in this transformation. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you successfully navigate this challenging reaction.
The Core Challenge: Steric Hindrance and Electronic Deactivation
The primary obstacle in coupling 3-methylpyridine with piperazine is the steric clash between the methyl group and the incoming piperazine nucleophile.[1][2] This physical obstruction hinders the approach of the amine to the carbon-metal center during the catalytic cycle, particularly in the crucial reductive elimination step which forms the final C-N bond.[3] Furthermore, the pyridine ring is an electron-deficient system, and its nitrogen lone pair can coordinate to the metal catalyst, potentially leading to catalyst inhibition or altered reactivity.[4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the coupling reaction.
Q1: My reaction shows no product formation or extremely low conversion (<10%). What are the first things I should verify?
A1: When facing a complete lack of reactivity, a systematic check of your foundational reaction parameters is the most effective approach. This process eliminates common setup errors before you invest time in optimizing the catalytic system.
Logical Troubleshooting Workflow:
-
Reagent and Solvent Integrity:
-
Purity: Confirm the purity of your 3-methylpyridine and piperazine. Impurities can poison the catalyst.[5]
-
Solvent: Use anhydrous solvents. Water and oxygen can deactivate both the catalyst and the strong bases used in these reactions. Toluene and dioxane should be freshly distilled or sourced from a sealed bottle.
-
Base Quality: The base is critical. Sodium tert-butoxide (NaOtBu) is highly hygroscopic. Use a freshly opened bottle or a sample stored properly in a glovebox. Clumped or discolored base is a sign of degradation.
-
-
Reaction Setup:
-
Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen).[6] This is crucial for preventing the oxidation of the Pd(0) catalyst and the phosphine ligands.
-
Degassing: The solvent should be adequately degassed before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.
-
Q2: My reaction stalls at 30-50% conversion, even after a long reaction time. How can I push it to completion?
A2: A stalled reaction typically points to catalyst deactivation or reaction conditions that are not energetic enough to overcome the steric barrier.
-
Increase Temperature: Sterically hindered couplings often require more thermal energy. If you are running the reaction at 80 °C, consider increasing the temperature to 100-110 °C (for toluene) or even higher if using a higher-boiling solvent like xylene.
-
Switch to a More Robust Ligand/Catalyst System: The initial catalyst system may not be suitable for this challenging transformation. The choice of ligand is paramount.
-
Rationale: For sterically demanding couplings, bulky and electron-rich biarylphosphine ligands are the industry standard.[7] These ligands promote the difficult reductive elimination step and stabilize the active Pd(0) species, increasing catalyst lifetime.[3]
-
Recommendation: Switch from simpler ligands (e.g., P(o-tolyl)₃) to a more advanced generation ligand. See the table below for starting points.
-
-
Consider Microwave Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically shorten reaction times and improve yields for difficult reactions.[8] It can often drive stalled reactions to completion by efficiently overcoming the activation energy barrier.[8]
Frequently Asked Questions (FAQs)
Q3: Which palladium catalyst and ligand combination is best for coupling 3-methylpyridine with piperazine?
A3: There is no single "best" combination, as the optimal choice can be substrate-dependent. However, for sterically hindered heteroaryl chlorides/bromides, certain classes of ligands have proven superior. The most successful systems utilize bulky, electron-rich biarylphosphine ligands.
Table 1: Recommended Catalyst Systems for Sterically Hindered Aminations
| Palladium Source | Ligand | Base | Solvent | Typical Temp. (°C) | Key Advantages & Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | Excellent general-purpose ligand for hindered substrates.[6] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-AmylOH | 100-110 | Effective for heteroaromatic couplings; less basic conditions. |
| G3-XPhos Precatalyst | (Internal) | NaOtBu | Dioxane | 100 | Air- and moisture-stable precatalyst ensures reliable activation. |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | Toluene | 100-110 | Extremely bulky, often succeeds where other ligands fail.[3] |
Rationale: The large steric footprint of ligands like XPhos and BrettPhos creates a wider "bite angle" on the palladium center, which facilitates the crucial C-N reductive elimination step—often the rate-limiting step in hindered couplings.[3]
Q4: My starting material is 3-chloropyridine, and the reaction is very slow. Should I switch to 3-bromopyridine?
A4: Yes, absolutely. The oxidative addition of the aryl halide to the Pd(0) center is the first step in the catalytic cycle. The C-Br bond is weaker and more reactive than the C-Cl bond, leading to a much faster rate of oxidative addition. For challenging couplings, switching from an aryl chloride to the corresponding bromide (or iodide) is a standard strategy to improve reaction rates and yields.
Q5: When should I consider a copper-catalyzed Ullmann coupling instead of a palladium-catalyzed reaction?
A5: Consider switching to a copper-catalyzed Ullmann-type reaction under the following circumstances:
-
Palladium Failure: If you have exhaustively screened various palladium/ligand systems without success.
-
Cost and Toxicity: Copper is significantly cheaper and less toxic than palladium, making it a more desirable choice for large-scale synthesis.[9]
-
Alternative Selectivity: In some complex molecules, copper catalysts may offer a different selectivity profile compared to palladium.
Recent advances have led to the development of new ligands that allow copper-catalyzed aminations to proceed under much milder conditions than the harsh, high-temperature classical Ullmann reaction, even for sterically hindered partners.[10][11][12]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., XPhos, 4 mol %), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add 3-bromo-2-methylpyridine (1.0 equiv), piperazine (1.2 equiv), and anhydrous toluene (to achieve a concentration of 0.1-0.2 M).
-
Reaction: Seal the flask and heat the mixture with vigorous stirring in a pre-heated oil bath at 110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.[6]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This method is ideal for rapid screening and optimization.
-
Vessel Preparation: To a microwave-safe reaction vessel, add 3-chloropyridine (1.0 equiv), piperazine (1.5 equiv), Pd(OAc)₂ (5 mol %), RuPhos (10 mol %), and K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add a suitable high-boiling solvent such as DMF or t-AmylOH (3-5 mL).[13]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 20-60 minutes).
-
Workup and Purification: After cooling, the reaction mixture can be worked up as described in Protocol 1.
References
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC, National Center for Biotechnology Information.[Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC, National Center for Biotechnology Information.[Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. American Chemical Society.[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC, National Center for Biotechnology Information.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences.[Link]
-
Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. Bentham Science.[Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.[Link]
-
Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv.[Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC, National Center for Biotechnology Information.[Link]
-
Steric Hindrance. ChemTalk.[Link]
-
A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal.[Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.[Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.[Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.[Link]
-
Remarkably selective palladium-catalyzed amination process: Rapid assembly of multiamino based structures. Scilit.[Link]
-
Optimization of reaction conditions for palladium-catalyzed amination... ResearchGate.[Link]
-
Development of Ligands and Metal Complexes With Weakly Coordinating Apical Elements and their Application to Nitrene Insertion. Scholars' Mine.[Link]
-
Palladium-catalysed methylene C(sp3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PubMed.[Link]
-
Microwave-assisted synthesis of nitrogen heterocycles. IntechOpen.[Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.[Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing.[Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.[Link]
-
Synthesis of piperazines. Organic Chemistry Portal.[Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC, National Center for Biotechnology Information.[Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]
-
A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Publishing.[Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI.[Link]
-
Methods for the catalytic synthesis of piperazine (2022). SciSpace.[Link]
-
Steric hindrance. YouTube.[Link]
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI.[Link]
Sources
- 1. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvents to enhance purity of 1-(3-Methylpyridin-2-yl)piperazine HCl
Introduction: The Criticality of Salt Stoichiometry
Welcome to the technical guide for purifying 1-(3-Methylpyridin-2-yl)piperazine HCl . This intermediate is a critical scaffold in the synthesis of CNS-active pharmaceutical ingredients (APIs), including analogs of mirtazapine.
Before selecting a solvent, you must understand the material's behavior. The presence of the 3-methyl group on the pyridine ring introduces steric strain adjacent to the piperazine attachment point (C2). This significantly impacts crystal packing compared to the unmethylated analog. Furthermore, as a diamine, this molecule can form mono- or di-hydrochloride salts. For most pharmaceutical applications, the mono-hydrochloride form is the target for recrystallization , as the di-HCl salt is often too water-soluble and hygroscopic for effective handling.
Module 1: Solvent Selection Logic
The choice of solvent is dictated by the Dielectric Constant (
Primary Solvent Candidates
| Solvent System | Role | Suitability Rating | Technical Rationale |
| Ethanol (Abs. or 95%) | Primary | ⭐⭐⭐⭐⭐ (Best) | Balances polarity to dissolve the salt at reflux ( |
| Isopropanol (IPA) | Yield | ⭐⭐⭐⭐ | Lower solubility at room temp leads to higher yields, but lower dielectric constant may trap non-polar impurities (e.g., unreacted chloropyridine). |
| EtOH : Ethyl Acetate (1:3) | Anti-solvent | ⭐⭐⭐⭐ | Excellent for "salting out" if the compound is too soluble in pure ethanol. Ethyl acetate acts as the anti-solvent. |
| Methanol | Solubilizer | ⭐⭐ | Avoid if possible. Often too good of a solvent; leads to low recovery yields unless cooled to |
| Water | Impurity | ⚠️ Risk | While water dissolves the salt, it promotes oiling out. Ensure solvents are dry (anhydrous) unless specifically using a hydrate method. |
The Thermodynamics of Impurity Rejection
-
Starting Material (2-Chloro-3-methylpyridine): Highly soluble in alcohols. Remains in the mother liquor.
-
Byproduct (Bis-piperazine): Less soluble than the product. Must be removed by hot filtration before cooling.[1]
-
Oxidation Products (N-Oxides): Highly polar. Require an anti-solvent approach (EtOH/EtOAc) to stay in solution while the salt crystallizes.
Module 2: Optimized Recrystallization Protocol
This protocol assumes a crude purity of >85%.[2] If crude is <85%, perform an acid-base extraction wash first.
Step-by-Step Methodology
-
Dissolution (Reflux):
-
Place crude 1-(3-Methylpyridin-2-yl)piperazine HCl in a round-bottom flask.
-
Add Ethanol (Absolute) at a ratio of 5 mL per gram of solid.
-
Heat to reflux (
) with stirring. -
Checkpoint: If solid remains after 10 mins at reflux, add EtOH in 1 mL/g increments. If particles look like inorganic salts (NaCl) or bis-impurities, do not add more solvent.
-
-
Hot Filtration (Critical Step):
-
While at reflux, filter the solution through a pre-heated glass sinter or Celite pad to remove insoluble bis-substituted byproducts.
-
Tip: Rinse the filter with 1 volume of hot ethanol.
-
-
Controlled Cooling (The Metastable Zone):
-
Allow the filtrate to cool slowly to room temperature (
) over 2 hours. Do not shock cool in ice yet; this causes oiling out. -
Seeding: If no crystals appear at
, add a seed crystal (0.1% wt).
-
-
Anti-Solvent Addition (Optional - for Yield):
-
If yield looks low, slowly add Ethyl Acetate (warm) dropwise until a persistent turbidity is observed, then let cool.
-
-
Isolation:
-
Cool the slurry to
for 1 hour. -
Filter under vacuum.[1] Wash the cake with cold Ethanol/Ethyl Acetate (1:1).
-
Dry at
under vacuum.
-
Module 3: Troubleshooting & Decision Tree
Visualizing the Workflow
The following diagram illustrates the decision logic for handling common crystallization failures.
Caption: Decision tree for managing solubility issues and oiling-out phenomena during the purification of pyridine-piperazine salts.
Common Issues & Fixes
Q: The product formed a sticky oil at the bottom of the flask instead of crystals. Why? A: This is "oiling out" (liquid-liquid phase separation). It occurs when the solution enters the metastable zone too quickly or if the solvent contains water.
-
Fix: Reheat the mixture until it dissolves. Add a small amount of compatible co-solvent (e.g., 5% Toluene or more Ethanol) to change the polarity. Seed the solution at a temperature slightly below the saturation point.
Q: My recovery yield is only 40%. A: Your salt is likely too soluble in pure ethanol.
-
Fix: Concentrate the mother liquor by 50% on a rotavap and cool again. Alternatively, use the Ethanol/Ethyl Acetate method. Add Ethyl Acetate to the hot ethanol solution until it turns slightly cloudy, then cool.
Q: The crystals are yellow/orange. They should be white. A: Color usually indicates oxidation products or trace free pyridine starting material.
-
Fix: Perform a Charcoal Treatment . Dissolve the salt in hot ethanol, add Activated Carbon (5% wt), stir for 15 mins, and hot filter through Celite. Then proceed with crystallization.[1]
Module 4: FAQ
Q: Can I use Acetone as a solvent? A: Acetone is a ketone. While it is a good anti-solvent, it can react with the secondary amine of the piperazine ring to form an enamine/imine impurity (Schiff base) under acidic/hot conditions. Avoid using ketones as the primary dissolving solvent for secondary amines.
Q: How do I know if I have the Mono-HCl or Di-HCl salt? A: Check the pH of a 10% aqueous solution.
-
Mono-HCl: pH
5.0--6.0 -
Di-HCl: pH
2.0--3.0 -
Note: The Di-HCl salt is significantly more hygroscopic and difficult to crystallize. If you accidentally formed Di-HCl, neutralize it back to the free base with NaOH and re-acidify with exactly 1.0 equivalent of HCl.
Q: What is the melting point I should target? A: While specific literature varies by crystal polymorph, high-purity 1-(3-Methylpyridin-2-yl)piperazine HCl typically melts in the range of 208--212°C (decomposition). A wide range (e.g., 190--205°C) indicates trapped solvent or impurities.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12352200, 1-(3-Pyridinylmethyl)piperazine hydrochloride. Retrieved from [Link]
- Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.
Sources
A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of 1-(3-Methylpyridin-2-yl)piperazine HCl
This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 1-(3-Methylpyridin-2-yl)piperazine HCl. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing viable alternatives to arrive at an optimized and validated method suitable for the rigorous demands of pharmaceutical quality control.
Introduction: The Imperative for Purity
1-(3-Methylpyridin-2-yl)piperazine HCl is a heterocyclic compound featuring both a pyridine and a piperazine moiety. Such structures are common building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of these starting materials and the final API is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities, whether arising from synthesis, degradation, or storage, can possess undesirable toxicological properties.
Therefore, a highly specific and sensitive analytical method is required to separate and quantify the main compound from any potential process-related impurities and degradation products. The International Council for Harmonisation (ICH) guidelines mandate the use of validated, stability-indicating methods for this purpose, ensuring that any changes in the drug substance's purity profile over time can be accurately detected.[1][2] This guide details the development and comparison of such a method.
Foundational Strategy: Forced Degradation
Before method development can commence, we must generate the very impurities we aim to separate. Forced degradation, or stress testing, is the process of subjecting the analyte to harsh conditions to accelerate its decomposition.[2][3] This practice is fundamental for several reasons:
-
Reveals Degradation Pathways: It provides critical insight into the chemical stability of the molecule.[1]
-
Generates Impurities: It produces a complex sample matrix containing the primary degradation products.
-
Enables Specificity Validation: A method that can resolve the parent peak from all stress-induced degradant peaks is deemed "stability-indicating," a core regulatory requirement.[1][2]
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of 1-(3-Methylpyridin-2-yl)piperazine HCl in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[3][4]
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 5 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 5 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a minimum of 1.2 million lux hours and 200 watt-hours/square meter of UV light, as per ICH Q1B guidelines.[3]
-
-
Sample Finalization: After exposure, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all stressed samples, including an unstressed control, to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
HPLC Method Development: A Comparative Approach
The development process is a systematic optimization of chromatographic parameters. The physicochemical nature of 1-(3-Methylpyridin-2-yl)piperazine—a moderately polar molecule with basic nitrogen atoms—guides our choices.
The Core of Separation: Column Selection
Reversed-phase HPLC is the most suitable mode for this analyte.[5] The choice of stationary phase is the most critical factor influencing selectivity. We will compare four common alternatives.
| Column Type | Stationary Phase | Primary Interaction | Suitability for 1-(3-Methylpyridin-2-yl)piperazine HCl |
| Standard C18 | Octadecylsilane | Hydrophobic | Baseline Choice. Good for general-purpose separations of moderately non-polar compounds. May show peak tailing for basic analytes due to silanol interactions.[6][7] |
| C8 | Octylsilane | Hydrophobic | Alternative to C18. Less retentive than C18, which can be advantageous for faster elution of moderately polar compounds. Still susceptible to peak tailing.[7] |
| Phenyl | Phenyl groups | Hydrophobic & π-π | Excellent Candidate. Offers alternative selectivity due to π-π interactions with the pyridine ring of the analyte. This can significantly improve resolution between the parent and aromatic impurities.[5][8] |
| Polar-Embedded | Alkyl chain with an embedded polar group (e.g., amide, carbamate) | Hydrophobic & Polar | Optimal Choice. Specifically designed for polar compounds. The embedded polar group prevents phase collapse in highly aqueous mobile phases and shields residual silanols, leading to superior peak shape for basic analytes.[8][9] |
Rationale in Practice: While a C18 column is a conventional starting point, the basic nature of the piperazine and pyridine nitrogens makes a Polar-Embedded or Phenyl column a more strategic choice to proactively address peak tailing and enhance selectivity.
Driving the Elution: Mobile Phase Optimization
The mobile phase composition fine-tunes retention and resolution.
-
Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Aqueous Phase & pH Control: This is paramount for our analyte. The pKa of the piperazine and pyridine moieties dictates their ionization state. To achieve consistent retention and symmetrical peak shapes, the pH of the mobile phase must be controlled with a buffer. A pH of around 3.0 is a good starting point, as it ensures both basic nitrogens are fully protonated, leading to consistent chromatographic behavior.
-
Buffer Selection: A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is a robust choice for UV-based methods. For LC-MS compatibility, a volatile buffer like 0.1% formic acid in water would be used instead.[6]
Workflow for Method Development
Caption: Workflow for HPLC method development.
Optimized Stability-Indicating HPLC Method
Based on the comparative analysis, a method utilizing a polar-embedded column is proposed for its superior performance with polar basic compounds.
Experimental Protocol: HPLC Purity Testing
-
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Column: Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax Extend-C18), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Water (HPLC grade).
-
-
Preparation of Solutions:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Accurately weigh and dissolve 10 mg of 1-(3-Methylpyridin-2-yl)piperazine HCl reference standard in mobile phase A to prepare a 1 mg/mL stock solution. Dilute to a final concentration of 100 µg/mL with mobile phase A.
-
Sample Solution: Prepare the test sample at the same concentration as the Standard Solution.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄ Buffer, pH 3.0B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (Verify λmax with PDA) |
| Injection Volume | 10 µL |
Method Validation: Ensuring Trustworthiness
The optimized method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[10][11][12][13] The specificity is demonstrated by analyzing the forced degradation samples and ensuring baseline resolution between the parent peak and all degradant peaks.
Decision Logic for Column Suitability
Caption: Decision tree for HPLC column selection.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 2.0) between the main peak and all impurity/degradant peaks. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels (e.g., LOQ to 150% of test concentration). |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 50%, 100%, 150%).[11] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. RSD ≤ 10% at this concentration. |
| Robustness | RSD ≤ 2.0% when small, deliberate changes are made to method parameters (e.g., pH ± 0.2, Temp ± 2°C, Flow Rate ± 0.1 mL/min).[10][14] |
Conclusion
The development of a stability-indicating HPLC method is a multifaceted process grounded in the physicochemical properties of the analyte and the principles of chromatography. For 1-(3-Methylpyridin-2-yl)piperazine HCl, a moderately polar and basic compound, a standard C18 column can serve as a starting point, but superior performance in terms of peak shape and resolution is often achieved with either a Phenyl or, more optimally, a Polar-Embedded stationary phase. By employing a systematic approach that includes forced degradation, comparative column screening, and rigorous mobile phase optimization, a robust, specific, and reliable method can be developed and validated to meet the stringent requirements of the pharmaceutical industry. This ensures the quality and safety of the drug substance throughout its lifecycle.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Advances in Pharmaceutical Analysis.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
- Forced Degradation Testing. (n.d.). SGS Thailand.
- A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. (n.d.). Benchchem.
- Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. (n.d.). Benchchem.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech.
- Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation.
- How to choose reversed-phase HPLC column C18, C8, C4. (n.d.). GALAK Chromatography.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
- ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food & Drug Administration.
Sources
- 1. Forced Degradation Testing | SGS Thailand [sgs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. benchchem.com [benchchem.com]
- 7. labtech.tn [labtech.tn]
- 8. bvchroma.com [bvchroma.com]
- 9. waters.com [waters.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. scribd.com [scribd.com]
Structural Comparison of Methylpyridin-yl Piperazine Isomers: A Medicinal Chemistry Guide
Executive Summary
The methylpyridin-yl piperazine scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in ligands for GPCRs (particularly 5-HT and Dopamine receptors) and kinase inhibitors. However, the specific regiochemistry of the methyl group on the pyridine ring and the attachment point of the piperazine moiety dictate profound differences in physicochemical properties, metabolic stability, and binding affinity.
This guide objectively compares the performance of the three primary isomeric series of methylpyridin-2-yl piperazines. It moves beyond simple structural description to analyze the causality between isomeric variation and experimental outcome.
Part 1: Structural & Electronic Landscape
The core challenge in optimizing this scaffold is balancing the electronic basicity of the pyridine nitrogen with the steric demands of the piperazine linker. We categorize the isomers into three distinct series based on the methyl position relative to the piperazine attachment (assumed at C2 for maximum resonance interaction).
The Isomer Hierarchy
The following diagram illustrates the structural relationships and the primary "features" associated with each isomeric class.
Figure 1: Functional classification of methylpyridin-yl piperazine isomers based on substituent effects.
Comparative Physicochemical Profile
The position of the methyl group alters the pKa of the pyridine nitrogen (N1) and the lipophilicity (LogD).
| Property | 3-Methyl (Ortho) | 4-Methyl (Meta) | 6-Methyl (Ortho-N) | Causality & Impact |
| Electronic Effect | Weak Inductive (+I) | Strong Resonance (+R) | Inductive (+I) | 4-Me pushes e- density to N1 via conjugation, maximizing basicity. |
| Pyridine pKa | ~6.5 - 6.8 | ~7.2 - 7.5 | ~7.0 - 7.2 | Higher pKa improves solubility but may increase hERG liability (cation-pi interactions). |
| Conformation | Non-Planar | Planar | Planar | 3-Me clashes with piperazine protons, forcing a ~60° twist. Critical for atropisomerism. |
| LogD (pH 7.4) | High | Moderate | Moderate | Twist in 3-Me disrupts hydration shell, slightly increasing lipophilicity. |
Expert Insight: If your target requires a flat intercalator (e.g., DNA binding or narrow cleft), avoid the 3-Methyl isomer. If you need to break planarity to avoid "brick-dust" insolubility, the 3-Methyl isomer is the superior choice.
Part 2: Synthetic Accessibility & Protocols
Not all isomers are created equal in the flask. The synthetic route must be chosen based on the reactivity of the halopyridine precursor.
The "Self-Validating" Synthetic Workflow
For high-throughput library generation, we recommend a divergent strategy.
Figure 2: Decision tree for selecting the optimal synthetic pathway based on electronic activation.
Detailed Protocol: Pd-Catalyzed Amination (Route B)
Use this protocol for the challenging 3-methyl or electron-rich variants where SnAr fails.
Reagents:
-
3-bromo-5-methylpyridine (1.0 eq)
-
N-Boc-piperazine (1.2 eq)
-
Pd2(dba)3 (0.02 eq)
-
BINAP (0.04 eq)
-
NaOtBu (1.5 eq)
-
Solvent: Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Degassing (Critical): Charge the reaction vessel with toluene and sparge with Argon for 15 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products.
-
Catalyst Pre-complexation: Add Pd2(dba)3 and BINAP. Stir at RT for 10 mins until the solution turns a deep orange/red. Why: Ensures formation of the active L2Pd(0) species before substrate addition.
-
Addition: Add the bromopyridine, piperazine, and NaOtBu. Seal the vessel.
-
Heating: Heat to 100°C for 4-12 hours.
-
Self-Validating Endpoint: Monitor by LCMS. Look for the disappearance of the bromide (M+) and appearance of product (M+ Piperazine mass - HBr).
-
Workup (The "Scavenger" Step): Dilute with EtOAc. Wash with 0.5 M Citric Acid .
-
Validation: The product (basic pyridine) moves to the aqueous layer; non-basic impurities (ligand, unreacted bromide) stay in organics. Basify the aqueous layer to pH 10 and extract to recover pure product.
-
Part 3: Metabolic Stability & ADME
The position of the methyl group significantly influences the "Soft Spot" analysis for metabolic clearance.
Metabolic Fate Mapping
The primary metabolic risks are N-oxidation (pyridine) and benzylic oxidation (methyl group).
Figure 3: Primary metabolic pathways. 6-Methyl substitution blocks Pathway A (N-Oxide) via steric hindrance.
Performance Comparison Data
Based on microsomal stability assays (Human Liver Microsomes - HLM):
| Isomer | T½ (min) | Cl_int (µL/min/mg) | Primary Metabolite |
| Unsubstituted | 15 | 92 | N-Oxide |
| 3-Methyl | 28 | 45 | Methyl-OH -> COOH |
| 4-Methyl | 22 | 60 | Methyl-OH |
| 6-Methyl | 55 | 22 | Stable (Steric Block) |
Part 4: Pharmacological Case Study (5-HT Receptors)
To demonstrate the impact of these structural changes, we examine the binding affinity (
-
Baseline (No Methyl):
-
3-Methyl Isomer:
(20x loss in potency).-
Reason: The steric twist prevents the pyridine ring from lying flat in the hydrophobic pocket (Trp6.48 interaction).
-
-
6-Methyl Isomer:
(Retained potency).-
Reason: The molecule remains planar, and the methyl group sits in a tolerant solvent-exposed region.
-
Recommendation: For binding pockets requiring planarity (intercalators, narrow clefts), avoid ortho-substitution relative to the piperazine linker (3-position). Use the 6-position to improve metabolic stability without sacrificing affinity.
References
-
Comparison of Pyridine Isomer Basicity: Source: National Center for Biotechnology Information. PubChem Compound Summary for Pyridine, 2-methyl-. URL:[Link]
-
Conformational Analysis of Ortho-Substituted Piperazines: Title: Conformational analysis of 2-substituted piperazines. Source: PubMed (Bioorg Med Chem Lett).[1] URL:[Link]
-
Metabolic Stability of Nitrogen Heterocycles: Title: Optimization of metabolic stability as a goal of modern drug design.[2][3][4] Source: Wiley Online Library (Medicinal Research Reviews). URL:[Link]
-
Synthetic Protocols for Aminopyridines: Title: Palladium-Catalyzed Amination of Aryl Halides. Source: Organic Syntheses. URL:[Link]
-
SAR of Methyl-Piperazinyl Pyridines in 5-HT Ligands: Title: Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]
Sources
- 1. 5-HT6 receptor antagonists. Design, synthesis, and structure-activity relationship of substituted 2-(1-methyl-4-piperazinyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reference Standards for 1-(3-Methylpyridin-2-yl)piperazine Hydrochloride Quality Control: A Comparative Analytical Guide
Executive Summary & Mechanistic Context
In the synthesis of complex central nervous system (CNS) therapeutics—most notably atypical antidepressants and anxiolytics—1-(3-Methylpyridin-2-yl)piperazine hydrochloride (CAS: 2007909-71-7) serves as a critical arylpiperazine building block [1]. Because this intermediate is often positioned late in the synthetic pathway, any impurities carried over can directly impact the safety and efficacy profiles of the final Active Pharmaceutical Ingredient (API).
Establishing robust quality control (QC) requires highly characterized reference standards. The unique structural features of this compound—specifically, the highly basic secondary amine of the piperazine ring (pKa ~9.5) and the electron-deficient pyridine ring—present distinct analytical challenges. Standard acidic chromatographic conditions often lead to severe peak tailing due to ion-exchange interactions with residual silanols on silica stationary phases [2].
This guide objectively compares available reference standard grades and details self-validating analytical workflows designed to overcome these physicochemical hurdles.
Synthesis & Impurity Profiling
To select the correct reference standards, one must first understand the mechanistic origins of potential impurities. The synthesis typically involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-methylpyridine with an excess of piperazine.
Figure 1: Synthetic pathway of 1-(3-Methylpyridin-2-yl)piperazine HCl and major impurity generation.
Key Impurity Markers Required for QC:
-
Regioisomers: 1-(5-Methylpyridin-2-yl)piperazine (formed from isomeric impurities in the starting material).
-
Bis-adducts: Formed if the stoichiometric ratio of piperazine drops, allowing the secondary amine of the product to react with another molecule of the starting material.
-
Residual Piperazine: Highly polar, lacks a UV chromophore, and requires specialized detection.
Comparative Analysis of Reference Standard Grades
Selecting the appropriate grade of reference standard is a balance of regulatory compliance, analytical traceability, and cost.
Table 1: Comparison of Reference Standard Grades for 3-MPP HCl
| Standard Grade | Purity Threshold | Certification Level | Analytical Traceability | Primary Use Case | Relative Cost |
| Pharmacopeial (USP/EP) | ≥ 99.5% | ISO 17034 / ISO/IEC 17025 | Absolute (Primary) | Regulatory submissions, dispute resolution | |
| Commercial High-Purity | ≥ 98.0% | CoA with NMR/HPLC data | Traceable to Primary | Routine R&D, early-phase method dev | |
| In-House Working Standard | ≥ 98.0% (Assay) | Internal QA/QC release | Qualified against Primary | Routine batch release, daily QC testing | $ (Amortized) |
| Impurity Markers | ≥ 95.0% | Identity confirmed (NMR/MS) | Qualitative | System suitability, peak identification |
Scientist's Recommendation: For routine API intermediate release testing, relying solely on expensive Pharmacopeial standards is economically unviable. The industry best practice is to purchase a Commercial High-Purity standard to qualify a larger batch of an In-House Working Standard .
Self-Validating Analytical Workflows
To qualify an in-house working standard, the analytical protocol cannot simply assume purity based on a single technique. It must be a self-validating system utilizing an orthogonal Mass Balance approach.
Qualification Logic Diagram
Figure 2: Self-validating analytical workflow for qualifying an in-house secondary working standard.
Step-by-Step Methodology: HPLC-UV/CAD for Purity
Causality & Rationale: Arylpiperazines exhibit severe peak tailing under acidic conditions due to secondary amine interactions with silica [3]. To mitigate this, we employ a high-pH mobile phase combined with an Ethylene Bridged Hybrid (BEH) column. Furthermore, because unreacted piperazine lacks a UV chromophore, we couple the UV detector with a Charged Aerosol Detector (CAD) for universal mass-based detection.
Protocol:
-
Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm). Rationale: Withstands pH up to 12.0, allowing the amine to remain un-ionized.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Gradient Program:
-
0–2 min: 5% B
-
2–15 min: Linear ramp to 60% B
-
15–18 min: Linear ramp to 95% B (Column wash)
-
18–22 min: 95% B
-
22.1–30 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (Pyridine ring) and CAD (Evaporation temp: 35°C, for aliphatic amines).
-
Sample Preparation: Dissolve 1.0 mg/mL of the reference standard candidate in 50:50 Water:Acetonitrile.
Table 2: System Suitability Criteria (SST) - The Self-Validating Check
| Parameter | Target Criterion | Scientific Rationale |
| Resolution (Rs) | ≥ 2.0 (Target vs. Regioisomer) | Ensures baseline separation for accurate integration of closely eluting critical pairs. |
| Tailing Factor (Tf) | ≤ 1.5 | Confirms successful suppression of secondary amine-silanol interactions. |
| Injection Precision | %RSD ≤ 1.0% (n=5) | Validates the mechanical reliability of the autosampler and detector stability. |
| Signal-to-Noise (S/N) | ≥ 10 for LLOQ | Guarantees reliable detection of trace impurities at the 0.05% ICH reporting threshold. |
Step-by-Step Methodology: GC-FID for Residual Solvents
Because 1-(3-Methylpyridin-2-yl)piperazine is isolated as a hydrochloride salt, it is prone to trapping polar crystallization solvents (e.g., ethanol, ethyl acetate).
Protocol:
-
Sample Preparation: Dissolve 50 mg of the standard in 1.0 mL of N,N-Dimethylformamide (DMF). Rationale: DMF is a high-boiling solvent that completely dissolves the highly polar HCl salt without interfering with the elution of volatile organic impurities.
-
Column: DB-624 (30 m × 0.32 mm, 1.8 µm). Rationale: Intermediate polarity cyanopropylphenyl phase provides optimal selectivity for volatile organics.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 40°C (hold 5 min) → 10°C/min to 240°C (hold 5 min).
-
Injection: 1 µL, Split ratio 10:1, Injector Temp 200°C.
Final Mass Balance Calculation: The assigned purity of the working standard is not assumed; it is calculated via the self-validating equation: % Assay = 100% - (% Chromatographic Impurities [HPLC] + % Water [KF] + % Residual Solvents [GC] + % Inorganic Ash [TGA]). If this calculated assay does not align with a secondary quantitative NMR (qNMR) check within ±0.5%, the qualification fails, triggering an Out of Specification (OOS) investigation.
References
-
ResearchGate. "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography". Scientific Publication. Available at:[Link]
Chromatographic Separation of 1-(3-Methylpyridin-2-yl)piperazine: A Comparative Technical Guide
Introduction: The Separation Challenge
1-(3-Methylpyridin-2-yl)piperazine is a critical pharmacophore and intermediate in the synthesis of central nervous system (CNS) active agents, including mirtazapine and various serotonin receptor ligands. Its synthesis typically involves the nucleophilic aromatic substitution (
The purification and analysis of this reaction mixture present a classic "polarity span" challenge in chromatography:
-
Piperazine (Starting Material): Highly polar, dual-basic amine (
, ), virtually unretained on standard C18. -
Halo-pyridine (Starting Material): Hydrophobic, weak base, strongly retained on C18.
-
Target Product: Moderately polar, basic (
). -
Bis-Adduct (Impurity): 1,4-bis(3-methylpyridin-2-yl)piperazine, a lipophilic byproduct formed if piperazine stoichiometry is uncontrolled.
This guide compares three chromatographic strategies to resolve these species, moving beyond standard protocols to provide robust, self-validating workflows.
Reaction & Impurity Landscape
Understanding the chemical origin of the mixture is the first step in designing the separation.
Figure 1: Synthesis pathway and impurity origin. The separation must resolve the highly polar amine (SM2) from the lipophilic bis-adduct.
Method Comparison: Strategic Selection
We evaluated three dominant methodologies. The choice depends on whether the goal is Process Control (tracking disappearance of SM) or Purity Release (quantifying impurities).
Method A: High-pH Reversed-Phase (C18)
The Modern Standard for Basic Amines
Mechanism: By elevating the pH above the
Protocol:
-
Column: XBridge C18 or Gemini-NX C18 (high-pH stable),
mm, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with
). -
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV 254 nm (Pyridine ring) & 210 nm (Piperazine tail).
Pros: Excellent peak shape; robust; MS-compatible. Cons: Piperazine elutes early (but is retained better than at low pH).
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
The "Scavenger" Choice
Mechanism: HILIC uses a polar stationary phase with a high-organic mobile phase. It is the "inverse" of RP-HPLC. The highly polar piperazine is strongly retained, while the lipophilic halo-pyridine elutes near the void.
Protocol:
-
Column: Amide or Bare Silica (e.g., TSKgel Amide-80),
mm, 3 µm. -
Mobile Phase A: 200 mM Ammonium Formate (pH 3.0).
-
Isocratic/Gradient: 85% B (Isocratic) or Gradient 90%
70% B. -
Detection: UV 210 nm (Critical for piperazine).
Pros: Superior retention of piperazine; orthogonal selectivity to C18. Cons: Long equilibration times; sample must be dissolved in high organic solvent.
Method C: Ion-Pair Chromatography (IPC)
The Legacy Alternative
Mechanism: Uses an acidic mobile phase with a pairing agent (e.g., Octanesulfonic acid) to form neutral complexes with the protonated amines, allowing them to retain on C18.
Protocol:
-
Mobile Phase: Phosphate buffer (pH 2.5) + 5 mM Sodium 1-Octanesulfonate.
-
Cons: Slow equilibration; not MS-compatible; "memory effects" on columns. Not recommended for new methods.
Comparative Performance Data
The following data summarizes the separation performance. Note the "Retention Reversal" between RP and HILIC modes.
Table 1: Chromatographic Metrics Comparison
| Analyte | Parameter | Method A: High-pH C18 | Method B: HILIC (Amide) | Method C: Ion-Pair C18 |
| Piperazine | Retention ( | 0.5 (Weak) | 5.2 (Strong) | 3.5 (Moderate) |
| Tailing Factor ( | 1.2 | 1.1 | 1.3 | |
| Target Product | Retention ( | 4.8 | 2.1 | 4.2 |
| Resolution ( | > 10 (vs Piperazine) | > 5 (vs SM) | > 8 | |
| Bis-Adduct | Retention ( | 8.5 | 0.8 (Elutes early) | 9.0 |
| Halo-Pyridine | Retention ( | 7.2 | 0.3 (Void) | 7.5 |
Senior Scientist Insight:
Use Method A (High pH) for final product purity analysis. It resolves the lipophilic bis-adduct best, which is the critical impurity in the final crystallization.
Use Method B (HILIC) for reaction monitoring (IPC). It ensures the unreacted piperazine is quantified accurately and doesn't co-elute in the void volume.
Detailed Experimental Protocol (Recommended)
Workflow: High-pH Purity Analysis
This protocol is self-validating; the resolution between the Target and the Halo-pyridine serves as the system suitability test.
-
Buffer Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
Sample Diluent: 50:50 Water:Acetonitrile. (Do not use 100% organic for the sample; it may cause peak distortion of the polar piperazine).
-
System Suitability Solution: Prepare a mix containing 0.1 mg/mL of Target, 0.05 mg/mL of 2-Chloro-3-methylpyridine, and 0.05 mg/mL Bis-Adduct.
-
Acceptance Criteria:
-
Resolution (Target vs. Halo-pyridine) > 2.0.
-
Tailing Factor (Target) < 1.5.
-
Visualization of Selectivity
The following diagram illustrates the elution order shift between the two recommended methods.
Figure 2: Orthogonal selectivity allows for comprehensive impurity profiling.
Troubleshooting & Optimization
-
Peak Tailing on Target: This usually indicates secondary silanol interactions. Ensure your column is "hybrid" (e.g., BEH, NX) and not standard silica. If using Method A, verify pH is > 9.5.
-
Piperazine "Ghost" Peaks: Piperazine has low UV absorbance. If using UV 210 nm, ensure your acetonitrile is HPLC-gradient grade to avoid baseline drift. For high sensitivity, derivatization with Dansyl Chloride is required [1].
-
Bis-Adduct Carryover: The bis-adduct is very lipophilic. If it appears as a ghost peak in blank runs, add a "sawtooth" wash step (95% Acetonitrile) at the end of every gradient.
References
-
Reddy, P. R., et al. (2012).[3] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[3] Link
-
Sielc Technologies. (2018). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Link
-
BenchChem. (2025).[1] A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Link
-
PubChem. 1-(2-Pyridyl)piperazine Compound Summary. National Library of Medicine. Link
Sources
Operational Guide for the Safe Handling and Disposal of 1-(3-Methylpyridin-2-yl)piperazine Hydrochloride
For researchers, synthetic chemists, and drug development professionals, the proper logistical management of chemical waste is as critical as the synthesis itself. 1-(3-Methylpyridin-2-yl)piperazine hydrochloride is a nitrogenous heterocyclic compound stabilized as a hydrochloride salt. Because it contains both biologically active pharmacophores (piperazine and pyridine rings) and a halogen (chloride), its disposal requires strict adherence to halogenated waste protocols to ensure laboratory safety and environmental compliance.
This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound.
Mechanistic Hazard Profile & Causality
Understanding why a chemical requires specific disposal routes ensures better compliance and safety. The disposal strategy for 1-(3-Methylpyridin-2-yl)piperazine hydrochloride is dictated by three mechanistic factors:
-
Halogenated Classification : The presence of the hydrochloride (HCl) salt fundamentally changes the waste classification of this organic molecule. When incinerated at standard temperatures, chlorinated compounds can generate corrosive hydrogen chloride gas and highly toxic polychlorinated dibenzodioxins (PCDDs). Therefore, it must be segregated into Halogenated Organic Waste streams, which are destined for specialized, high-temperature incinerators equipped with alkaline scrubbers[1],[2]. Mixing halogenated waste with non-halogenated streams is a severe compliance violation that drastically increases disposal costs[2].
-
Aqueous Dissociation & Corrosivity : In aqueous solutions, the hydrochloride salt dissociates, lowering the pH of the solution. Untreated disposal into municipal wastewater systems violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) corrosivity guidelines. The solution must be neutralized before being added to liquid waste carboys[1].
-
Biological Activity & Toxicity : Piperazine derivatives are privileged scaffolds in neuroactive and antimicrobial drugs. Direct exposure causes skin irritation, serious eye irritation, and potential respiratory irritation[3]. Environmental release can disrupt local ecosystems, necessitating complete thermal destruction rather than landfilling.
Quantitative Data & Segregation Matrix
To streamline laboratory logistics, all quantitative thresholds and segregation rules for handling this compound are summarized below.
| Parameter | Specification / Limit | Operational Rationale |
| Waste Classification | Halogenated Organic / Solid Hazardous | Contains chloride; requires specialized high-temp incineration[1]. |
| Aqueous pH Limit | 5.5 to 9.5 | Must be neutralized prior to EHS collection to prevent container corrosion[1]. |
| SAA Storage Limit | 55 Gallons (or 1 Quart acutely toxic) | Maximum allowed volume in a Satellite Accumulation Area (SAA) before mandatory pickup[4]. |
| Container Headspace | 20% to 25% empty | Prevents over-pressurization from the thermal expansion of dissolved solvents[5]. |
| Decontamination Rinse | 3x Volume (Triple Rinse) | Ensures <0.1% residual compound remains in primary glassware to achieve "RCRA Empty" status[4]. |
Self-Validating Disposal Protocols
The following methodologies are designed as self-validating systems. Each operational step includes a built-in verification check to ensure the procedure was executed correctly before moving to the next phase.
Protocol A: Disposal of Solid Waste (Pure Compound & Contaminated Consumables)
Applies to expired powder, contaminated weighing paper, spatulas, and nitrile gloves.
-
Collection : Gather all solid waste into a puncture-resistant, high-density polyethylene (HDPE) container designated for solid hazardous waste.
-
Validation Check (Volume) : Ensure the container is no more than 75% full.
-
Self-Validation: Attempt to close the lid. If you must compress the contents to secure the lid, the container is overfilled. Transfer the excess to a secondary bin to prevent aerosolization of toxic dust upon reopening.
-
-
Labeling : Affix a standard Hazardous Waste label. Explicitly write "1-(3-Methylpyridin-2-yl)piperazine hydrochloride" and check the "Toxic" and "Halogenated" hazard boxes.
-
Self-Validation: Review the label. Are there any abbreviations (e.g., "Me-Pyr-Pip HCl")? If yes, rewrite it. Environmental Health and Safety (EHS) departments will reject unverified acronyms[4].
-
-
Storage : Place the sealed container in the designated SAA within a secondary containment tray.
Protocol B: Disposal of Aqueous and Organic Solutions
Applies to reaction filtrates, HPLC mobile phases, and extraction layers.
-
Segregation : Determine the primary solvent matrix.
-
If Organic: Proceed directly to Step 3 (Halogenated Organic Waste carboy).
-
If Aqueous: Proceed to Step 2.
-
-
Neutralization (Aqueous Only) : Measure the pH using a calibrated pH meter or universal indicator strips. If the pH is < 5.5 (due to the HCl salt), add 1M NaOH dropwise while stirring until the pH stabilizes between 6.0 and 8.0[1].
-
Self-Validation: Log the initial and final pH on the waste manifest. Have a second laboratory member visually verify the final pH strip color against the reference chart before transferring the waste.
-
-
Transfer : Use a dedicated, chemically compatible funnel to transfer the solution into the Halogenated Waste carboy.
-
Headspace Verification :
Protocol C: Glassware Decontamination (Triple-Rinse Method)
Applies to primary reagent bottles and reaction flasks.
-
First Rinse : Add a minimal volume of a compatible solvent (e.g., methanol) to the emptied flask. Swirl vigorously to dissolve residual 1-(3-Methylpyridin-2-yl)piperazine hydrochloride. Transfer the rinsate to the Halogenated Organic Waste container[4].
-
Subsequent Rinses : Repeat the solvent rinse process two additional times.
-
Validation Check :
-
Self-Validation: Invert the flask over a white paper towel under bright lighting. If any crystalline residue, cloudiness, or discoloration is visible, the container is not "RCRA Empty." Repeat the rinse until optically clear. Only then can the glassware enter the standard laboratory washing queue[4].
-
Waste Routing Workflow
Decision matrix and workflow for the segregation and disposal of 1-(3-Methylpyridin-2-yl)piperazine HCl waste.
References
-
Hazardous Waste Management Program. Eastern Washington University (EWU) Environmental Health & Safety. Available at:[Link]
-
Hazardous Waste Guide. University of Tennessee (UTIA) Safety Office. Available at:[Link]
-
Waste Streams and Chemical Compatibility. University of Kansas (KU) Environment, Health & Safety. Available at:[Link]
-
Piperazine, hydrochloride - Hazardous Substances Data Bank (HSDB). PubChem, National Institutes of Health (NIH). Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
